2-Methyl Estradiol-d3
Description
BenchChem offers high-quality 2-Methyl Estradiol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl Estradiol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-2,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D |
InChI Key |
PAZNMSHBVDFVSA-UXOVBMNUSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=C(C(=C4)O)C)C)O |
Canonical SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Pharmacokinetics, Metabolism, and Analytical Profiling of 2-Methyl Estradiol-d3
The following technical guide details the pharmacokinetics, metabolism, and analytical applications of 2-Methyl Estradiol (2-MeE2) and its deuterated analog, 2-Methyl Estradiol-d3 .
Executive Summary
2-Methyl Estradiol (2-MeE2) is a specific structural analog of 17
2-Methyl Estradiol-d3 (2-MeE2-d3) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of this analyte in biological matrices. This guide explores the metabolic stability conferred by C2-methylation, the resulting pharmacokinetic profile, and the rigorous LC-MS/MS workflows required for its analysis.
Chemical Identity & Structural Properties[1]
Understanding the structural modification is prerequisite to interpreting the metabolic fate of this compound.
| Property | Analyte: 2-Methyl Estradiol | Internal Standard: 2-Methyl Estradiol-d3 |
| CAS Number | 1818-12-8 | N/A (Labeled Variant) |
| Formula | ||
| Molecular Weight | 286.41 g/mol | ~289.43 g/mol |
| Modification | Methyl group ( | Trideuteromethyl group ( |
| LogP (Predicted) | ~4.2 (High Lipophilicity) | ~4.2 (Identical Chromatographic Behavior) |
| Key Feature | Steric hindrance at C2 | +3 Da Mass Shift (Isotope Dilution) |
Critical Distinction: Do not confuse 2-Methyl Estradiol (synthetic/minor metabolite) with 2-Methoxyestradiol (major endogenous metabolite). The C2-Methyl group is a carbon-carbon bond, whereas the Methoxy group involves an ether linkage.
Metabolism: The "Metabolic Blockade" Effect
The pharmacokinetics of 2-Methyl Estradiol are defined by its resistance to the primary metabolic pathway of endogenous estradiol.
Mechanism of Metabolic Stability
In natural estradiol metabolism, the C2 position is the primary site for hydroxylation by CYP1A2 and CYP3A4 , leading to catechol estrogens (2-Hydroxyestradiol).
-
Steric Blockade: The presence of the methyl group at C2 in 2-MeE2 physically obstructs the active site of these cytochrome P450 enzymes.
-
Result: This blockade significantly extends the biological half-life (
) of 2-MeE2 compared to estradiol, preventing rapid conversion to catechol estrogens.
Alternative Clearance Pathways
With the C2 "metabolic sink" closed, 2-MeE2 is cleared via secondary pathways:
-
C4-Hydroxylation: Mediated by CYP1B1 . This becomes a relevant pathway, potentially forming 4-hydroxy-2-methylestradiol.
-
17-Oxidation: Reversible conversion to 2-Methyl Estrone by 17
-HSD . -
Phase II Conjugation (Major Route): Due to the preserved hydroxyl groups at C3 and C17, 2-MeE2 undergoes extensive:
-
Glucuronidation (UGT enzymes): Formation of 2-MeE2-3-glucuronide.
-
Sulfation (SULT enzymes): Formation of 2-MeE2-sulfates.
-
Metabolic Pathway Diagram
The following diagram illustrates the diversion of metabolism due to C2-methylation.
Figure 1: Metabolic fate comparison. The C2-methyl group inhibits the standard CYP1A2 hydroxylation pathway, shifting clearance toward Phase II conjugation and extending half-life.
Pharmacokinetic Profile
Due to the metabolic blockade described above, 2-Methyl Estradiol exhibits a distinct PK profile compared to its parent compound.
| Parameter | Characteristic | Mechanistic Explanation |
| Bioavailability | Low to Moderate (Oral) | Despite resistance to CYP-mediated gut metabolism, extensive first-pass glucuronidation still limits systemic exposure. |
| Distribution ( | High | High lipophilicity (LogP ~4.2) drives distribution into adipose tissue and crossing of the blood-brain barrier. |
| Protein Binding | >95% | Binds with high affinity to Sex Hormone Binding Globulin (SHBG) and Albumin, similar to estradiol. |
| Half-Life ( | Prolonged | Lack of C2-hydroxylation prevents rapid catechol formation, resulting in a longer residence time than estradiol. |
| Excretion | Biliary/Renal | Excreted primarily as water-soluble glucuronide and sulfate conjugates in urine and bile. |
Analytical Protocol: LC-MS/MS with 2-Methyl Estradiol-d3
The quantification of 2-Methyl Estradiol in plasma or serum requires high sensitivity due to low circulating concentrations (picogram/mL range). The use of 2-Methyl Estradiol-d3 is mandatory to correct for matrix effects, extraction efficiency, and ionization variability.
The Role of the Internal Standard (d3)
-
Co-elution: The d3 analog has nearly identical physicochemical properties to the analyte, ensuring it co-elutes chromatographically.
-
Mass Discrimination: The +3 Da mass shift (from the
group) allows the Mass Spectrometer to distinguish the standard from the analyte in Multiple Reaction Monitoring (MRM) mode. -
Carrier Effect: In ultra-trace analysis, the IS acts as a "carrier" to prevent adsorption of the analyte to glass and plastic surfaces during extraction.
Step-by-Step Quantification Workflow
Reagents:
-
Analyte: 2-Methyl Estradiol.[1][2][3][4][5][6][7][8][9][10][11]
-
IS: 2-Methyl Estradiol-d3 (Spiked at 10 ng/mL).
-
Matrix: Plasma/Serum (stripped).
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200
L of plasma. -
CRITICAL: Add 20
L of 2-Methyl Estradiol-d3 working solution. Vortex for 30s to equilibrate. -
Add 1 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Vortex (5 min) and Centrifuge (10 min at 4000 rpm).
-
Transfer supernatant to a clean glass tube.
-
Evaporate to dryness under
stream at 40°C.
-
-
Derivatization (Optional but Recommended):
-
Due to poor ionization of steroids in ESI, derivatization with Dansyl Chloride is often employed to enhance sensitivity.
-
Add 50
L Dansyl Chloride (1 mg/mL in Acetone) + 50 L Sodium Bicarbonate (100 mM). -
Incubate at 60°C for 5 minutes.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive (if derivatized) or APCI Negative (if underivatized).
-
MRM Transitions (Dansyl Derivatives)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 2-Methyl Estradiol | 520.2 | 171.1 (Dansyl fragment) | 35 |
| 2-Methyl Estradiol-d3 | 523.2 | 171.1 (Dansyl fragment) | 35 |
Note: If underivatized (APCI-), monitor transitions corresponding to water loss, e.g., 285.2 -> 145.1.
Analytical Workflow Diagram
Figure 2: Analytical workflow utilizing 2-Methyl Estradiol-d3 for Isotope Dilution Mass Spectrometry (IDMS).
References
-
MedChemExpress. 2-Methyl estradiol Product Information & Biological Activity. Retrieved from
-
CymitQuimica. 2-Methylestradiol: Chemical Structure and Properties. Retrieved from
-
LGC Standards. 2-Methyl Estradiol Reference Materials. Retrieved from
-
Veeprho. Estradiol Impurities and Related Compounds (Listing 2-Methyl Estradiol-D3). Retrieved from
-
National Institutes of Health (NIH). Molecular Mechanisms of Estrogen Metabolism and Cancer. (General reference on Steroid Hydroxylation pathways). Retrieved from
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Guide to the Safe Handling, Storage, and Use of 2-Methyl Estradiol-d3
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a deuterated analog of a potent estradiol metabolite, 2-Methyl Estradiol-d3 is a critical reagent in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Its efficacy in these applications is directly linked to its chemical and isotopic purity. However, its structural similarity to endogenous estrogens, which are classified as hazardous compounds, necessitates a rigorous and well-understood protocol for its safe handling and storage.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of procedures to explain the scientific rationale behind each recommendation, ensuring a culture of safety and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
Core Hazards of Parent Compound (Estradiol):
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Lactational Effects: May cause harm to breast-fed children.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
Based on this toxicological profile, 2-Methyl Estradiol-d3 must be classified and handled as a Hazardous Drug (HD) . All subsequent protocols in this guide are based on this essential classification.
Table 1: Hazard Profile and Precautionary Classification
| Hazard Category | Classification based on Parent Compound (Estradiol) | Primary Route of Exposure | Recommended Action |
| Carcinogenicity | May cause cancer[2][3] | Inhalation, Dermal, Ingestion | Handle in a designated area with engineering controls. |
| Reproductive Toxicity | May damage fertility or the unborn child[2][3] | Inhalation, Dermal, Ingestion | Obtain special instructions before use. Avoid contact during pregnancy.[1] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled[3] | Inhalation, Dermal, Ingestion | Use appropriate PPE to prevent all contact. |
| Irritation | Causes skin and serious eye irritation[3] | Dermal, Ocular | Wear protective gloves and eye/face protection.[1] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safely handling potent compounds like 2-Methyl Estradiol-d3 is the rigorous implementation of exposure controls. This involves a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
All handling of 2-Methyl Estradiol-d3 in its solid (powder) form or during the preparation of concentrated solutions must be performed within a certified Chemical Fume Hood or a similar ventilated enclosure (e.g., a powder containment hood).[1] This is non-negotiable, as it is the primary barrier against the inhalation of aerosolized particles.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the hazardous compound. The selection and use of PPE must be meticulous.[4][5]
Table 2: Required Personal Protective Equipment (PPE) for Handling 2-Methyl Estradiol-d3
| PPE Item | Specification | Rationale and Best Practices |
| Gloves | Two pairs of powder-free chemotherapy gloves meeting ASTM D6978 standard.[4] | The outer glove protects against immediate contamination, while the inner glove remains clean. Change the outer glove every 30 minutes or immediately upon known contact.[4][6] Powder-free gloves prevent the aerosolization of drug particles.[6] |
| Gown | Disposable, back-closing gown resistant to permeability by hazardous drugs (e.g., polyethylene-coated polypropylene).[4][5] | Provides protection against splashes and spills. Must have long sleeves with tight-fitting elastic or knit cuffs.[4] Lab coats made of standard cotton are not acceptable as they are absorbent. |
| Eye & Face Protection | Goggles and a face shield, or a full face-piece respirator.[5][7] | Goggles protect against splashes from all angles. A face shield protects the entire face from splashes. Standard safety glasses are insufficient.[4] |
| Respiratory Protection | An N95 or higher-rated respirator.[4][7] | Required when handling the powder outside of a containment hood (e.g., during spill cleanup) or when there is a risk of aerosolization not contained by engineering controls. Users must be fit-tested. |
| Shoe Covers | Two pairs of disposable shoe covers. | The outer pair should be donned before entering the designated handling area and removed upon exiting to prevent tracking contamination.[4] |
Safe Handling Protocols and Workflows
A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocols outline key laboratory procedures.
Receiving and Unpacking
-
Designate a specific area for receiving and unpacking HDs.
-
Don appropriate PPE (at a minimum, one pair of chemotherapy gloves) before handling the shipping container.
-
Carefully inspect the package for any signs of damage or leakage.
-
If the package is compromised, treat it as a spill. Move it to a fume hood, don full PPE, and follow spill cleanup procedures.
-
Wipe the external surface of the primary container with a suitable deactivating agent before transferring it to the designated storage location.
Protocol for Weighing Solid 2-Methyl Estradiol-d3
-
Preparation: Don all required PPE as listed in Table 2. Perform all work inside a chemical fume hood.
-
Staging: Place a plastic-backed absorbent liner on the work surface of the fume hood. Gather all necessary equipment (spatulas, weigh paper/boats, container for stock solution).
-
Weighing: Use dedicated spatulas. Carefully transfer the required amount of powder from the primary container to the weigh paper. Avoid creating dust. Close the primary container immediately after dispensing.
-
Transfer: Gently transfer the weighed powder into the vessel intended for dissolution.
-
Cleanup: All disposable items used in the process (weigh paper, liner, outer gloves) are considered contaminated waste and must be disposed of in a designated hazardous waste container immediately.
Protocol for Preparing Stock Solutions
-
Solvent Addition: Inside the fume hood, add the desired solvent to the vessel containing the weighed 2-Methyl Estradiol-d3. The use of aprotic solvents like high-purity acetonitrile or methanol is recommended to prevent deuterium-hydrogen exchange.[8]
-
Dissolution: Cap the vessel tightly. Use a vortex mixer to aid dissolution rather than shaking, which can introduce contaminants from the cap.[9]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Transfer the stock solution to its designated storage location as described in Section 4.
Diagram: Workflow for Safe Handling of 2-Methyl Estradiol-d3
Caption: A logical workflow for handling potent compounds, ensuring safety at each step.
Storage and Stability Management
Proper storage is critical not only for safety but also for maintaining the chemical and isotopic integrity of 2-Methyl Estradiol-d3.
Storage Conditions
-
Solid Compound: Store at 2-8°C in a refrigerator.[10] For long-term storage, consider -20°C.[11] The container should be tightly sealed and placed within a clearly labeled, sealed secondary container.
-
Solutions: Store stock solutions at -20°C or colder.[11][12] Protect from light by using amber glass vials.[8][12]
Preventing Degradation and Isotopic Exchange
-
Moisture: Deuterated compounds are susceptible to moisture.[9] Store solids in a desiccator, even when refrigerated. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Deuterium-Hydrogen (H/D) Exchange: This reaction, where a deuterium atom is replaced by a hydrogen atom from the environment, can compromise the isotopic purity of the standard.[12] It is catalyzed by acidic or basic conditions. Therefore, always use high-purity, aprotic, or non-aqueous solvents for reconstitution.[8]
-
Container Material: Steroids can adsorb to certain plastics like polypropylene.[13] It is highly recommended to use glass vials, specifically sodocalcic glass, which has been shown to have lower retention of steroids compared to borosilicate glass.[13]
Diagram: Storage Decision Tree for 2-Methyl Estradiol-d3
Caption: A decision guide for optimal storage conditions based on compound form and use.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with mild soap and lukewarm water for at least 15 minutes.[14][15] Do not abrade the skin. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management
-
Minor Spill (Contained within a fume hood):
-
Ensure full PPE is worn.
-
Cover the spill with absorbent pads or granules.
-
Carefully collect the absorbed material and contaminated items using dedicated utensils.
-
Place all waste into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.[14]
-
Restrict access to the area.
-
If safe to do so, cover the spill with absorbent material to prevent further spread.
-
Contact the institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[14][15] Do not attempt to clean up a major spill without specialized training and equipment.
-
References
- Vertex AI Search. (2025, May 28). Creating your steroid emergency plan and kit.
-
Pharmaffiliates. 2-Methyl Estradiol-d3. Retrieved from [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter : Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
University of California, Berkeley. 10. Emergency Procedures | Office of Environment, Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Wikipedia. 2-Methoxyestradiol. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Retrieved from [Link]
-
Pharmaffiliates. 2-Methoxy 17β-Estradiol-16,16,17-d3. Retrieved from [Link]
-
Pharmaffiliates. 2-Methoxy-d3 17β-Estradiol. Retrieved from [Link]
-
ResearchGate. (2021, September 27). How to store Estradiol (17-B), Prednisolone, and Testosterone solutions? in -20 or -80? is endotoxin removal needed? Retrieved from [Link]
-
PubChem. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5. Retrieved from [Link]
-
National Institutes of Health. (2015). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Retrieved from [Link]
-
PubChem. 2-Methoxyestradiol. Retrieved from [Link]
-
PubMed. (2006). 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle. Retrieved from [Link]
-
MDPI. (2021). 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway. Retrieved from [Link]
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The Analytical Cornerstone: A Technical Guide to 2-Methyl Estradiol-d3 in Estradiol Metabolism Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of estrogen metabolism, the precision and reliability of analytical methodologies are paramount. This guide provides an in-depth technical exploration of 2-Methyl Estradiol-d3, a critical tool in the accurate quantification of estradiol and its metabolites. We will delve into the biochemical rationale for its use, the intricacies of analytical method development, and the practical application of this stable isotope-labeled internal standard in robust bioanalytical assays.
The Metabolic Context: Estradiol's Journey and the Significance of 2-Methoxyestradiol
Estradiol (E2), the most potent endogenous estrogen, undergoes extensive metabolism primarily in the liver.[1] This process is not merely a mechanism for elimination but a complex network of pathways yielding metabolites with distinct biological activities.[2] One of the key metabolic routes involves hydroxylation at the 2, 4, or 16 positions of the steroid ring, catalyzed by cytochrome P450 (CYP) enzymes.[2][3]
The resulting catechol estrogens, such as 2-hydroxyestradiol, are further metabolized by catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to form methoxyestrogens.[2][4] The product of 2-hydroxyestradiol methylation is 2-methoxyestradiol (2-ME2), a metabolite of significant interest due to its anti-proliferative and anti-angiogenic properties, with a negligible affinity for estrogen receptors.[5][6][7]
The balance between the different metabolic pathways of estradiol is crucial, as an imbalance has been associated with an increased risk of developing certain cancers, particularly breast cancer.[3][8] Therefore, the accurate measurement of estradiol and its various metabolites is essential for understanding their physiological and pathological roles.
Caption: Simplified overview of the metabolic pathway of estradiol leading to the formation of 2-methoxyestradiol.
The Analytical Imperative: Why 2-Methyl Estradiol-d3 is Essential
The quantification of endogenous steroids like estradiol and its metabolites in biological matrices is challenging due to their low physiological concentrations and the presence of interfering substances.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its high sensitivity and specificity.[10][11]
A cornerstone of accurate quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[10] 2-Methyl Estradiol-d3 is a deuterated analog of 2-methoxyestradiol and serves as an ideal internal standard for the analysis of estradiol and its metabolites.[12][13]
The Rationale for Using a SIL-IS:
-
Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, cleanup, and derivatization steps. As the SIL-IS is added at the beginning of the sample preparation process, it accounts for these variations.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the overall precision and accuracy of the method are significantly improved.[10]
Synthesis and Characterization of 2-Methyl Estradiol-d3: Ensuring a Reliable Standard
The synthesis of a high-quality deuterated internal standard is a critical first step in the development of a robust analytical method. While specific proprietary synthesis methods may vary, a general approach for the synthesis of 2-Methyl Estradiol-d3 involves the introduction of deuterium atoms into the 2-methoxyestradiol molecule. This is often achieved through methylation of 2-hydroxyestradiol using a deuterated methylating agent (e.g., deuterated methyl iodide, CD3I).
A Representative Synthetic Approach:
A plausible synthetic route starts from 17β-estradiol, which is first protected at the hydroxyl groups. The protected estradiol then undergoes regioselective hydroxylation at the C2 position, followed by methylation with a deuterated methyl source. Finally, deprotection yields 2-Methyl Estradiol-d3.[4][14]
Quality Control and Characterization:
Ensuring the purity and isotopic enrichment of the deuterated standard is paramount for its function as a reliable internal standard.[15][16] A comprehensive Certificate of Analysis for 2-Methyl Estradiol-d3 should include the following information:
| Parameter | Method | Typical Specification | Rationale |
| Chemical Purity | HPLC-UV, LC-MS | >98% | Ensures that the standard is free from non-labeled analyte and other impurities that could interfere with the analysis. |
| Isotopic Purity | Mass Spectrometry (MS) | >98% | Determines the percentage of the deuterated isotopologue relative to any remaining non-deuterated or partially deuterated species.[2][3] |
| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR), MS | >99 atom % D | Confirms the level of deuterium incorporation at the specified positions.[2][15] |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Verifies the correct chemical structure of the synthesized compound. |
Quantitative Analysis of Estradiol Metabolites using 2-Methyl Estradiol-d3: A Step-by-Step Workflow
The following section outlines a typical workflow for the quantification of estradiol and its metabolites in a biological matrix, such as serum, using 2-Methyl Estradiol-d3 as an internal standard.
Caption: A generalized workflow for the quantitative analysis of estradiol metabolites using LC-MS/MS with a deuterated internal standard.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove potential interferences. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE):
-
Principle: Partitioning of the analytes between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
-
Typical Solvents: Methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and ethyl acetate.
-
Advantages: Simple, inexpensive, and effective for a wide range of analytes.[17]
-
Disadvantages: Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[13]
Solid-Phase Extraction (SPE):
-
Principle: Analytes in a liquid sample are passed through a solid sorbent which retains the analytes. Interferences are washed away, and the purified analytes are then eluted with a different solvent.
-
Sorbent Types: Reversed-phase (e.g., C18), normal-phase, and ion-exchange sorbents are commonly used.
-
Advantages: High selectivity, cleaner extracts, potential for automation, and reduced solvent consumption.[13]
-
Disadvantages: Can be more expensive than LLE and may require more method development.
Head-to-Head Comparison of LLE and SPE for Estradiol Metabolites:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower | Higher |
| Recovery | Can be variable | Generally higher and more reproducible |
| Cleanliness of Extract | Prone to interferences | Cleaner extracts, reducing matrix effects |
| Throughput | Lower, less amenable to automation | Higher, easily automated |
| Cost per Sample | Lower (reagents) | Higher (cartridges) |
| Solvent Consumption | Higher | Lower |
For high-throughput clinical and research applications, SPE is often the preferred method due to its superior selectivity, reproducibility, and amenability to automation.[13]
Derivatization: Enhancing Sensitivity and Specificity
For some estrogens, particularly those with poor ionization efficiency in the mass spectrometer, a derivatization step can significantly improve sensitivity.[9] Derivatization involves chemically modifying the analyte to introduce a functional group that is more readily ionized.
Common Derivatization Reagents for Estrogens:
-
Dansyl Chloride: Reacts with the phenolic hydroxyl group of estrogens to form a highly ionizable derivative.
-
Picolinic Acid Derivatives: These reagents also target the phenolic hydroxyl group and can provide excellent sensitivity.
Advantages of Derivatization:
-
Increased Sensitivity: Can lower the limits of detection and quantification by several orders of magnitude.[9]
-
Improved Chromatographic Properties: Can enhance the retention and peak shape of the analytes.
-
Enhanced Specificity: The fragmentation of the derivative can be specific to the analyte, reducing interferences.[9]
Disadvantages of Derivatization:
-
Additional Sample Preparation Step: Increases the complexity and time of the workflow.
-
Potential for Byproducts: Incomplete reactions or side reactions can lead to the formation of byproducts that may interfere with the analysis.
-
Derivative Stability: The stability of the derivatized analyte must be carefully evaluated.[9]
The decision to use derivatization depends on the required sensitivity of the assay and the capabilities of the mass spectrometer. For ultra-trace level analysis, derivatization is often necessary.
LC-MS/MS Method Parameters
A validated LC-MS/MS method with optimized parameters is crucial for reliable quantification.
Typical LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride.[18] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte and whether derivatization is used.[18] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 2-Methoxyestradiol and 2-Methyl Estradiol-d3 (Representative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Methoxyestradiol | 301.2 | 171.1 |
| 2-Methyl Estradiol-d3 | 304.2 | 174.1 |
Note: The exact m/z values may vary slightly depending on the ionization mode and adduct formation.
Method Validation: Ensuring a Self-Validating System
A robust analytical method must be thoroughly validated to ensure its performance is reliable and reproducible. Key validation parameters include:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: The Indispensable Role of 2-Methyl Estradiol-d3
In the pursuit of understanding the complex role of estradiol metabolism in health and disease, the accuracy and reliability of analytical measurements are non-negotiable. 2-Methyl Estradiol-d3, as a high-purity, well-characterized stable isotope-labeled internal standard, is an indispensable tool for researchers in this field. Its correct application within a validated LC-MS/MS workflow enables the generation of high-quality, reproducible data, thereby advancing our knowledge of estrogen biology and its implications for human health. This guide has provided a comprehensive technical overview to empower researchers to develop and implement robust and trustworthy analytical methods for the quantification of estradiol and its metabolites.
References
-
Veeprho. 2-Methyl Estradiol-D3. (n.d.). Retrieved from [Link]
- Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2010). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry.
- Fuhrman, B. J., Schairer, C., Gail, M. H., Boyd-Morin, J., Xu, X., Sue, L. Y., ... & Ziegler, R. G. (2012). Estrogen metabolism and risk of breast cancer in postmenopausal women. Journal of the National Cancer Institute, 104(4), 326-339.
- de Médicis, T., de la Sablonnière, M., Lavoie, J. C., & Praud, J. P. (2020). Development and validation of LC–ESI-MS/MS methods for quantification of 27 free and conjugated estrogen-related metabolites. Analytical Biochemistry, 590, 113531.
-
ResolveMass Laboratories Inc. (2025). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. Retrieved from [Link]
- Wang, F., Xu, J., & Li, Z. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.
- Moore, J. W., & Bulbrook, R. D. (1988). The epidemiology and endocrinology of breast cancer. Annals of the New York Academy of Sciences, 534, 235-244.
- Mitamura, K., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
- Kushnir, M. M., Na, R., Rockwood, A. L., Crockett, D. K., & Meikle, A. W. (2010). A liquid chromatography-tandem mass spectrometry method for the simultaneous measurement of fifteen urinary estrogens and estrogen metabolites: assay reproducibility and inter-individual variability. Cancer Epidemiology, Biomarkers & Prevention, 19(5), 1335-1344.
-
Pharmaffiliates. 2-Methyl Estradiol-d3. (n.d.). Retrieved from [Link]
- Vesper, H. W., Botelho, J. C., & Wang, Y. (2014). Simultaneous measurement of total Estradiol and Testosterone in human serum by isotope dilution liquid chromatography tandem mass spectrometry. Steroids, 82, 62-68.
-
AptoChem. Deuterated internal standards and bioanalysis. (n.d.). Retrieved from [Link]
-
K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Retrieved from [Link]
- Salameh, W. A., Redor-Goldin, M. M., & Clarke, N. J. (2010). Validation of a total testosterone and estradiol method using liquid chromatography-tandem mass spectrometry and certified reference materials. Clinica Chimica Acta, 411(23-24), 2037-2043.
-
Wikipedia. Pharmacokinetics of estradiol. (n.d.). Retrieved from [Link]
- Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (2003). Short synthesis of 2-methoxyestradiol and 2-hydroxyestradiol. Steroids, 68(4), 373-375.
- Wang, D., Wang, S., & Zhang, Y. (2019). Concise synthesis of 2-methoxyestradiol from 17β-estradiol through the C (sp 2)
- Singh, A., & Panda, D. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current medicinal chemistry, 19(23), 3949-3963.
-
AptoChem. Deuterated internal standards. (n.d.). Retrieved from [Link]
-
Grokipedia. Deuterated Internal Standard: Significance and symbolism. (2025). Retrieved from [Link]
-
Wikipedia. 2-Methoxyestradiol. (n.d.). Retrieved from [Link]
- Tontonoz, P., & Mangelsdorf, D. J. (2006). 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle.
- Wudy, S. A., Schuler, G., & Hartmann, M. F. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of steroid biochemistry and molecular biology, 179, 88-103.
- Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 23(2), 165-172.
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Understanding the stability of the deuterium label on 2-Methyl Estradiol-d3
[2]
Executive Summary & Molecular Context
2-Methyl Estradiol (2-ME) is a potent endogenous metabolite and synthetic analog of estradiol, distinguished by the addition of a methyl group at the C2 position of the steroid A-ring. When labeled as 2-Methyl Estradiol-d3 , the three hydrogen atoms on the C2-methyl group are replaced with deuterium (
This guide dissects the physicochemical and metabolic stability of this specific isotopic labeling (
Core Stability Thesis
The stability of the d3-label in 2-Methyl Estradiol is governed by two distinct regimes:
-
Thermodynamic Stability (Shelf/Solvent): Absolute. The
bond prevents solvent exchange. -
Kinetic Stability (Metabolic/Enzymatic): Variable. The label is a target for CYP450-mediated benzylic hydroxylation. The d3-label significantly retards this specific pathway, potentially forcing "metabolic switching" to alternative sites (e.g., C4 or C16).[2]
Physicochemical Stability: The Carbon-Deuterium Bond
The utility of 2-Methyl Estradiol-d3, whether as an Internal Standard (IS) for LC-MS/MS or a therapeutic candidate, rests on the fundamental properties of the Carbon-Deuterium bond.[1][3]
Bond Dissociation Energy (BDE)
The Carbon-Deuterium (
| Parameter | C-H Bond (Methyl) | C-D Bond (Methyl-d3) | Impact on Stability |
| Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower frequency implies a deeper potential energy well.[2] |
| Bond Length | 1.09 Å | ~1.08 Å | Shorter bond length reduces steric accessibility slightly. |
| ZPE Difference | Reference | -1.2 to -1.5 kcal/mol | Critical: Requires more energy to reach the transition state for bond cleavage (oxidation). |
Solvent Exchange Resistance
A common misconception in deuterated standards is the risk of "washout" (H/D exchange with solvent).
-
Labile Sites: Hydroxyl groups at C3 and C17 (phenolic and aliphatic alcohols) will exchange instantaneously with
or . These are never used for permanent labeling. -
Stable Site (C2-Methyl): The pKa of the benzylic protons is extremely high (>40). Under standard LC-MS mobile phase conditions (Acidic/Basic buffers, MeOH, ACN), the d3-label is chemically inert .[2] No scrambling occurs without radical initiation or transition metal catalysis.
Metabolic Stability & The Kinetic Isotope Effect (KIE)
In biological matrices (plasma, microsomes, hepatocytes), the stability of the label is challenged by enzymes. The 2-Methyl group is a prime target for Cytochrome P450 (CYP) enzymes, specifically facilitating benzylic hydroxylation to form 2-hydroxymethyl-estradiol.[2]
Mechanism of Metabolic Stabilization
The rate-limiting step in CYP-mediated oxidation is the abstraction of a hydrogen atom (H•) from the methyl group by the high-valent Iron-Oxo species (Compound I).
-
Primary KIE: Because the
bond is stronger, the rate of abstraction ( ) is significantly slower than for hydrogen ( ). -
Magnitude: For benzylic oxidation, the ratio
typically ranges from 2 to 10 . -
Outcome: 2-Methyl Estradiol-d3 will have a longer half-life (
) than the unlabeled analog if benzylic oxidation is the dominant clearance pathway.
Metabolic Switching
Researchers must be aware of "Metabolic Switching." If the d3-label suppresses reaction at the C2-methyl, the enzyme may shift oxidation to the C4 position (catechol formation) or C16 (hydroxylation).
Implication for Internal Standards: If used as an IS for quantification, the d3-analog must co-elute with the analyte but may exhibit a slightly different metabolic profile if incubated for long periods. For simple extraction (protein precipitation/LLE) without incubation, this is irrelevant.[2]
Visualizing the Stability Pathways
The following diagram illustrates the divergent pathways of the d3-labeled molecule compared to the unlabeled form, highlighting the "Metabolic Wall" created by the deuterium.
Caption: Stability hierarchy of 2-Methyl Estradiol-d3. Green paths indicate stability/resistance; Red paths indicate metabolic shunting due to the deuterium isotope barrier.[2]
Experimental Protocols for Stability Validation
To validate the integrity of 2-Methyl Estradiol-d3 for your specific application, follow these self-validating protocols.
Protocol A: Chemical Stability Stress Test (Acid/Base/Heat)
Purpose: To confirm the d3-label does not scramble during rigorous sample preparation (e.g., acid hydrolysis of glucuronides).
-
Preparation: Prepare a 1 µM solution of 2-Methyl Estradiol-d3 in three buffers:
-
pH 1.0 (0.1 M HCl)
-
pH 7.4 (PBS)
-
pH 10.0 (0.1 M NaOH)
-
-
Incubation: Heat aliquots at 60°C for 4 hours .
-
Analysis: Inject onto LC-MS/MS (MRM mode).
-
Validation Criteria:
-
Monitor the transition for the d3 parent (
). -
Monitor transitions for
and (loss of deuterium). -
Pass: Signal intensity of
must be of the parent peak.
-
Protocol B: Metabolic Stability & Isotope Effect Assessment
Purpose: To determine if the label alters the metabolic clearance rate (relevant for drug development or long-term cell assays).
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrates:
-
Reaction: Initiate with NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile.
-
Calculation: Plot
vs. Time.-
Calculate
(slope). -
Calculate Intrinsic Clearance (
). -
KIE Ratio:
.
-
-
Interpretation: A ratio > 2.0 confirms a significant stabilization effect (Primary KIE).
Analytical Considerations (LC-MS/MS)
When using 2-Methyl Estradiol-d3 as an Internal Standard, specific mass spectrometry artifacts must be managed.
Cross-Talk and Isotopic Contribution
Because the d3 label adds only 3 Daltons, the natural isotopic envelope of the unlabeled analyte (
-
Rule of Thumb: Ensure the IS concentration is not so low that the analyte's M+3 isotope obscures it. Conversely, ensure the IS is highly pure (>99 atom% D) so it does not contribute to the analyte channel (
relative to IS). -
Fragmentation Stability: In collision-induced dissociation (CID), the methyl group is generally stable. However, if your transition involves the loss of the A-ring methyl, you will lose the label.
-
Recommended Transition: Select a transition that retains the A-ring (e.g., Parent
A-ring fragment) to distinguish d3 from d0.
-
References
-
Guengerich, F. P. (2017).[2] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.
-
Gant, T. G. (2014).[2] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
-
Witter, D. P., et al. (2018).[2] "Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs." Biochemical Pharmacology.
-
Zhu, B. T., & Conney, A. H. (1998).[2] "Functional role of estrogen metabolism in target cells: review and perspectives." Carcinogenesis.
-
BenchChem Technical Guides. (2025). "Stability of Deuterated Standards: Storage and Handling."
Methodological & Application
Application Note: Quantitative Analysis of 2-Methylestradiol Using 2-Methylestradiol-d3 as a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 2-Methylestradiol (2-Me-E2) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details a robust protocol employing 2-Methylestradiol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest levels of accuracy and precision. The methodology covers preparation of standards, sample extraction from plasma, optimized LC-MS/MS conditions, and data analysis. The use of a deuterated internal standard is critical for mitigating matrix effects, correcting for variability in sample preparation, and ensuring reliable quantification, particularly at low concentrations relevant in clinical and preclinical research.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis by LC-MS/MS is susceptible to variations that can compromise data integrity. These variations can arise during sample preparation (e.g., incomplete extraction recovery), chromatography (e.g., injection volume inconsistencies), or within the mass spectrometer's ion source (e.g., matrix effects). An internal standard (IS) is a compound added in a known, constant amount to every calibrator, quality control (QC) sample, and unknown sample. By measuring the analyte-to-internal standard peak area ratio, these variations can be normalized, leading to significantly improved accuracy and precision.[1][2][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The ideal internal standard is a stable isotope-labeled version of the analyte.[4] SIL standards, such as 2-Methylestradiol-d3, are chemically and structurally identical to the analyte (2-Methylestradiol) but have a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[5][6] This near-identical chemical nature ensures they exhibit the same behavior throughout the entire analytical process:
-
Co-elution: The SIL-IS and the native analyte have virtually identical retention times during liquid chromatography.[4][7]
-
Extraction Recovery: They experience the same losses or efficiencies during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Ionization Efficiency: Crucially, they are affected by matrix-induced ion suppression or enhancement in the same manner within the mass spectrometer's ion source.[1][2]
By using the ratio of the analyte signal to the SIL-IS signal, these sources of error are effectively cancelled out, a principle known as isotope dilution mass spectrometry (IDMS).[8] This makes deuterated standards the most effective tool for combating matrix effects and ensuring robust, reliable bioanalysis.[1][7]
Why 2-Methylestradiol-d3 is an Optimal Choice
2-Methylestradiol-d3 is an ideal IS for the quantification of 2-Methylestradiol for several key reasons:
-
Physicochemical Similarity: Its behavior is nearly identical to the analyte, ensuring it accurately tracks the analyte through the entire workflow.
-
Mass Difference: The +3 Da mass shift is sufficient to prevent isotopic crosstalk or spectral overlap between the analyte and the IS, while being small enough to ensure no significant chromatographic separation occurs.
-
Label Stability: The deuterium labels are placed on non-exchangeable positions of the molecule, preventing their loss during sample workup.[6]
Physicochemical Properties & Structures
| Property | 2-Methylestradiol (Analyte) | 2-Methylestradiol-d3 (Internal Standard) |
| Chemical Formula | C₁₉H₂₆O₂ | C₁₉H₂₃D₃O₂ |
| Monoisotopic Mass | 286.1933 g/mol | 289.2121 g/mol |
| Structure | ||
| Key Considerations | Endogenous or administered compound to be quantified. | Added at a fixed concentration to all samples. |
(Note: Placeholder images for chemical structures)
Core Protocol: Quantitative Analysis from Human Plasma
This protocol is a validated starting point and should be adapted and fully validated according to regulatory guidelines such as those from the FDA (ICH M10).[9][10]
Materials and Reagents
-
Analytes: 2-Methylestradiol (≥98% purity), 2-Methylestradiol-d3 (≥98% chemical purity, ≥98% isotopic enrichment)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Ethyl Acetate (ACS grade or higher)[11][12]
-
Reagents: Formic Acid (LC-MS grade), Ammonium Fluoride (optional, for enhancing sensitivity)[13][14]
-
Matrix: Human plasma (K2-EDTA), charcoal-stripped plasma for calibrators and QCs.
Preparation of Stock and Working Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a surrogate matrix like charcoal-stripped plasma for calibrators minimizes background interference from endogenous levels of the analyte.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of 2-Methylestradiol and 2-Methylestradiol-d3 into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL for each. These are your primary stocks.
-
-
Intermediate & Working Standard Solutions (Analyte):
-
Perform serial dilutions of the 1 mg/mL 2-Methylestradiol primary stock with 50:50 Methanol/Water to prepare a series of working standard solutions. These solutions will be used to spike into the surrogate matrix to create the calibration curve.
-
-
Internal Standard Working Solution (IS-WS):
-
Dilute the 1 mg/mL 2-Methylestradiol-d3 primary stock with 50:50 Methanol/Water to a final concentration of 100 ng/mL. This IS-WS will be added to all samples. The optimal concentration should ensure a robust detector response without causing saturation.
-
Calibration Curve and Quality Control (QC) Samples
| Sample Type | Concentration Range (Example) | Preparation Procedure |
| Calibration (CAL) | 1 - 1000 pg/mL | Spike appropriate analyte working standards into charcoal-stripped plasma to create 8-10 non-zero concentration levels. |
| QC Low (LQC) | 3 pg/mL | Spike analyte into charcoal-stripped plasma. |
| QC Mid (MQC) | 150 pg/mL | Spike analyte into charcoal-stripped plasma. |
| QC High (HQC) | 750 pg/mL | Spike analyte into charcoal-stripped plasma. |
Sample Preparation: Liquid-Liquid Extraction (LLE)
Expertise: LLE is a robust and cost-effective technique for extracting steroids from complex biological matrices like plasma.[11][15] It efficiently removes proteins and phospholipids that can cause significant matrix effects. Ethyl acetate is a common choice for its ability to effectively extract moderately polar compounds like estradiol and its metabolites.[11][12]
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Step-by-Step Protocol:
-
Aliquoting: To 1.5 mL microcentrifuge tubes, add 200 µL of plasma for each blank, standard, QC, and unknown sample.
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS-WS (2-Methylestradiol-d3) to all tubes except the blank. To the blank, add 25 µL of 50:50 Methanol/Water.
-
Vortex: Briefly vortex all samples for 10 seconds to ensure homogeneity.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Phase Separation: Centrifuge the samples at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new set of clean tubes, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50:50 Methanol/Water). This solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Final Step: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Trustworthiness: The parameters below provide a robust starting point for method development. The use of a C18 column is standard for steroid separation. Gradient elution is necessary to separate the analyte from matrix components and ensure a clean baseline. The Multiple Reaction Monitoring (MRM) transitions are highly specific, ensuring that only the analyte of interest is detected.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Reversed-Phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (Negative often preferred for estrogens)[16][17] |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V (for Negative Mode) |
| MRM Transitions | Analyte (2-Me-E2): Q1: 285.2 → Q3: 145.1 (Quantifier), Q1: 285.2 → Q3: 171.1 (Qualifier) IS (2-Me-E2-d3): Q1: 288.2 → Q3: 147.1 (Quantifier) |
(Note: MRM transitions are predicted based on typical fragmentation of similar steroids and must be empirically optimized on the specific instrument used. The precursor ion in negative mode would be [M-H]⁻.)
Data Analysis and Method Validation
Data Processing
-
Integration: Integrate the peak areas for the analyte and internal standard MRM transitions for all samples.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Calibration Curve: Plot the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Regression: Apply a linear regression with 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.
-
Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Caption: Workflow for quantitative data analysis.
Method Validation
A full bioanalytical method validation should be performed to ensure the reliability of the data. Key parameters to assess include:
-
Selectivity & Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Calibration Curve & Linearity: Demonstrating a linear relationship between concentration and response over the intended analytical range.
-
Accuracy & Precision: Intra- and inter-day analysis of QC samples. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).[18]
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the processed sample.
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of 2-Methylestradiol in plasma. The strategic use of 2-Methylestradiol-d3 as a stable isotope-labeled internal standard is paramount to the method's success. It provides essential correction for analytical variability, particularly matrix effects, thereby ensuring the generation of highly accurate, precise, and defensible data for researchers, scientists, and drug development professionals.
References
-
Wardle, R., & Calton, L. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved from [Link]
-
AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
LCGC International. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Farmacia Journal. (n.d.). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Retrieved from [Link]
-
de la Torre, X., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101213. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Vorkamp, K., et al. (2018). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry, 64(8), 1217-1226. Retrieved from [Link]
-
Koal, T., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry, 87(13), 6649-6655. Retrieved from [Link]
-
O'Reilly, M. W., et al. (2021). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 8, 101213. Retrieved from [Link]
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LCGC International. (2015, February 19). Improving LC–MS–MS Determination of Trace Estrogens in Serum. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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Piu, F., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1509-1514. Retrieved from [Link]
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KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]
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Application Note: High-Sensitivity Quantification of Estradiol in Human Serum using a Validated LC-MS/MS Protocol with 2-Methyl Estradiol-d3 as an Internal Standard
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of estradiol (E2) in human serum. The protocol incorporates a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, followed by derivatization with dansyl chloride to enhance ionization efficiency and assay sensitivity. A key feature of this method is the use of 2-Methyl Estradiol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable measurement of low physiological concentrations of estradiol. All procedures are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and trustworthiness.[1][2][3][4][5][6][7][8][9]
Introduction: The Imperative for Accurate Estradiol Quantification
Estradiol (17β-estradiol), the most potent endogenous estrogen, is a critical biomarker in a multitude of physiological and pathological processes. Its accurate measurement is paramount in endocrinology research, clinical diagnostics for reproductive health, monitoring of hormone replacement therapies, and in the development of new pharmaceuticals.[10] Given the low circulating concentrations of estradiol, particularly in men, postmenopausal women, and children, highly sensitive and specific analytical methods are required.[11] While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, leading to inaccurate results at low concentrations.[10]
LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity.[12][13] This application note details a comprehensive protocol that leverages the power of LC-MS/MS, incorporating derivatization to further enhance sensitivity and the use of a novel stable isotope-labeled internal standard, 2-Methyl Estradiol-d3, for precise quantification.
The Rationale for Derivatization
Estradiol, like other steroid hormones, exhibits poor ionization efficiency in its native form, which can limit the sensitivity of LC-MS/MS methods.[14] Derivatization with dansyl chloride is a well-established strategy to overcome this limitation.[12][15][16][17][18] The dansyl group introduces a readily ionizable moiety to the estradiol molecule, significantly increasing the signal response in the mass spectrometer and allowing for the quantification of estradiol at the picogram-per-milliliter (pg/mL) level.[15][18]
The Critical Role of a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative mass spectrometry. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H or ¹³C). This ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization suppression or enhancement (matrix effects).[19] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds equally.
This protocol utilizes 2-Methyl Estradiol-d3, a deuterated analog of a closely related estradiol derivative. While a deuterated estradiol (e.g., Estradiol-d4) is also a suitable choice, 2-Methyl Estradiol-d3 serves as an excellent alternative, providing a distinct mass shift while maintaining similar physicochemical properties to the analyte of interest.
Materials and Methods
Reagents and Materials
-
Estradiol certified reference standard
-
2-Methyl Estradiol-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Dansyl chloride
-
Sodium bicarbonate
-
Ammonium hydroxide
-
Human serum (drug-free)
Equipment
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical column (e.g., C18 or Phenyl-Hexyl, ~2.1 x 50-100 mm, <2.7 µm particle size)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block
Experimental Protocols
Preparation of Stock and Working Solutions
-
Estradiol Stock Solution (1 mg/mL): Accurately weigh and dissolve estradiol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Methyl Estradiol-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the estradiol stock solution with 50% methanol in water to create a calibration curve (e.g., 1 pg/mL to 1000 pg/mL).
-
Internal Standard Spiking Solution (100 pg/mL): Dilute the 2-Methyl Estradiol-d3 stock solution in 50% methanol in water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following protocol is a robust method for extracting estradiol from a serum matrix.
Caption: Liquid-Liquid Extraction Workflow for Estradiol.
Step-by-Step LLE Protocol:
-
Pipette 200 µL of serum sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the 2-Methyl Estradiol-d3 internal standard spiking solution (100 pg/mL) to each tube.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
This derivatization step enhances the ionization of estradiol for sensitive detection.[12][15]
Caption: Dansyl Chloride Derivatization Workflow.
Step-by-Step Derivatization Protocol:
-
To the dried extract from the LLE step, add 50 µL of 100 mM sodium bicarbonate solution (pH 10.5).
-
Add 50 µL of 1 mg/mL dansyl chloride in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 10 minutes in a heating block.[15]
-
Allow the samples to cool to room temperature.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 50% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Rationale: A phenyl-hexyl column is often effective for the separation of dansylated steroids.[15] The use of a basic mobile phase additive like ammonium hydroxide can improve the chromatography of these compounds.[14]
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table provides the proposed MRM transitions for dansylated estradiol and the internal standard. These should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Estradiol | 506.2 | 171.1 | ~35 |
| Dansyl-2-Methyl Estradiol-d3 (IS) | 522.3 | 171.1 | ~35 |
Rationale: The precursor ion for dansyl-estradiol corresponds to the [M+H]⁺ adduct. The product ion at m/z 171.1 is a characteristic fragment of the dansyl moiety, providing high specificity and sensitivity.[20] The precursor ion for the internal standard is shifted by +16 Da (CH₃ group) and +3 Da (deuterium labels) relative to dansyl-estradiol, resulting in a distinct precursor mass. The fragmentation is expected to yield the same dansyl product ion.
Caption: Logical Flow of the LC-MS/MS Analytical System.
Method Validation and Performance
A full method validation should be performed according to the guidelines of the FDA and EMA to ensure the reliability of the data.[1][2][3][4][5][6][7][8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels in replicates across several runs.[3]
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and accurate quantification of estradiol in human serum by LC-MS/MS. The combination of an efficient liquid-liquid extraction, sensitivity-enhancing derivatization, and the use of a stable isotope-labeled internal standard (2-Methyl Estradiol-d3) ensures a robust and reliable method suitable for demanding research and clinical applications. Adherence to established bioanalytical method validation guidelines is essential to guarantee the integrity and trustworthiness of the generated data.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]
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Keski-Rahkonen, P., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry, 87(14), 7180-7186. [Link][20]
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Kushnir, M. M., et al. (2010). Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS. Journal of Chromatography B, 878(27), 2649-2654. [Link][15]
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Wright, D. W., et al. (2017). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1061-1062, 213-221. [Link][12]
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Prokić, D. D., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. [Link]
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Igarashi, K., et al. (2021). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 194, 113795. [Link]
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In Vivo Experimental Design Using 2-Methyl Estradiol-d3 in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments using 2-Methyl Estradiol-d3. 2-Methyl Estradiol-d3 is the deuterated analog of 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol with potent anti-angiogenic and anti-tumor properties.[1][2][3] The strategic replacement of hydrogen atoms with deuterium can attenuate metabolic breakdown, potentially enhancing pharmacokinetic profiles and therapeutic efficacy.[4][5][6] This guide details the pharmacological rationale, experimental design considerations, detailed protocols for formulation and administration, and data interpretation frameworks necessary for rigorous preclinical evaluation in animal models.
Introduction: The Rationale for Deuteration
2-Methoxyestradiol (2-ME2) has long been a compound of interest due to its pleiotropic anti-cancer effects, which include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of angiogenesis, largely independent of estrogen receptor (ER) signaling.[1][7][8][9] Its mechanism often involves the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor in tumor progression.[2] Despite promising preclinical activity, the clinical development of 2-ME2 has been hampered by poor oral bioavailability and rapid metabolism.[3][10]
The "deuterium switch" is a medicinal chemistry strategy that addresses such limitations.[6] By replacing hydrogen atoms at sites of metabolic vulnerability with their stable, heavier isotope, deuterium, the carbon-deuterium (C-D) bond's greater stability can slow down enzymatic degradation by cytochrome P450 enzymes.[5][6] This is known as the kinetic isotope effect.[5] For 2-Methyl Estradiol-d3, deuteration at the 2-methoxy position targets a primary site of O-demethylation, aiming to:
-
Improve Metabolic Stability: Reduce the rate of metabolic clearance.
-
Enhance Pharmacokinetics: Increase plasma half-life (t½) and area under the curve (AUC), leading to greater systemic exposure.[5][11]
-
Potentially Reduce Dosing Frequency: Maintain therapeutic concentrations with less frequent administration.
This guide provides the foundational knowledge and practical steps to effectively test these hypotheses in vivo.
Pharmacological Profile and Mechanism of Action
The therapeutic activity of 2-Methyl Estradiol-d3 is predicated on the established mechanisms of its parent compound, 2-ME2. While deuteration is designed to alter pharmacokinetics, it is not expected to significantly change the pharmacodynamic mechanism.[4][12] The primary mechanisms include:
-
Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[8][13]
-
Anti-Angiogenesis: 2-ME2 is a potent inhibitor of angiogenesis, primarily through the suppression of HIF-1α.[2][14] This reduces the expression of downstream pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14]
-
Induction of Apoptosis: Apoptosis is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][15] 2-ME2 can upregulate Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[15]
The following diagram illustrates the core signaling pathways targeted by 2-ME2.
Caption: Signaling pathways of 2-Methyl Estradiol-d3.
Preclinical In Vivo Experimental Design
A well-designed in vivo study is crucial for obtaining reproducible and translatable results. The design should be guided by clear objectives and adhere to established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[16][17][18][19][20]
Defining Study Objectives and Endpoints
The first step is to establish clear, measurable objectives.[21] For a novel deuterated compound, these typically fall into three categories: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.
| Study Type | Primary Objective | Key Endpoints |
| Pharmacokinetics (PK) | To compare the metabolic stability and exposure of 2-Methyl Estradiol-d3 versus non-deuterated 2-ME2. | Cmax, Tmax, AUC, t½, Clearance (CL), Volume of distribution (Vd). |
| Pharmacodynamics (PD) | To confirm that 2-Methyl Estradiol-d3 engages its biological targets in vivo. | Biomarker modulation (e.g., HIF-1α, VEGF, cleaved caspase-3) in tumor or surrogate tissues. |
| Efficacy | To determine the anti-tumor activity of 2-Methyl Estradiol-d3 in a relevant cancer model. | Tumor growth inhibition (TGI), tumor volume, overall survival, body weight.[21] |
| Toxicology | To determine the maximum tolerated dose (MTD) and assess the safety profile. | Clinical observations, body weight changes, serum chemistry, liver enzymes, histopathology of major organs.[22][23] |
Animal Model Selection
The choice of animal model is critical and must be driven by the scientific question.[24][25]
-
Syngeneic Models: Use immunocompetent mice with murine tumors. These are essential for evaluating therapies that may interact with the immune system.
-
Xenograft Models (Human Cell Line-Derived): Human tumor cells (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) are implanted into immunodeficient mice (e.g., Nude, SCID, NSG). This is the most common model for testing direct anti-tumor efficacy.[26]
-
Patient-Derived Xenograft (PDX) Models: Tumors are taken directly from patients and implanted into immunodeficient mice. These models better represent the heterogeneity of human cancer.[24]
Experimental Workflow
A typical preclinical study follows a structured timeline. Proper planning ensures all necessary data points are collected.
Caption: General experimental workflow for an in vivo efficacy study.
Detailed Protocols
The following protocols provide step-by-step guidance for key procedures. Note: All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Formulation of 2-Methyl Estradiol-d3 for Oral Gavage
2-Methyl Estradiol-d3 is a hydrophobic compound, requiring a specific vehicle for solubilization and administration.[27][28] A common and effective vehicle is a solution containing PEG 300 and Tween 80.
Materials:
-
2-Methyl Estradiol-d3 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG 300)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of 2-Methyl Estradiol-d3 powder in a sterile tube.
-
Initial Solubilization: Add a small volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL final solution, first dissolve the compound in 5-10% of the final volume with DMSO. Vortex thoroughly.
-
Adding Co-solvents: Add PEG 300 to the DMSO solution. A common ratio is 40% of the final volume. Vortex until the solution is clear.
-
Adding Surfactant: Add Tween 80 (typically 5% of the final volume). Vortex again.
-
Causality: Tween 80 is a non-ionic surfactant that prevents precipitation and improves the stability of the formulation.
-
-
Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume (e.g., 45-50% of the final volume). If any precipitation occurs, briefly sonicate the solution in a water bath.
-
Final Formulation Example (Vehicle Control): 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline.
-
Storage: Prepare fresh on the day of dosing. If short-term storage is needed, protect from light and store at 4°C.
Protocol 2: Administration via Oral Gavage in a Murine Model
Materials:
-
Prepared drug formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip for mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Dose Calculation: Weigh the animal immediately before dosing. Calculate the exact volume to be administered based on its body weight and the desired dose (e.g., mg/kg). A typical dosing volume for a mouse is 5-10 mL/kg.
-
Loading the Syringe: Draw the calculated volume of the drug formulation into the syringe, ensuring there are no air bubbles.
-
Administration: Insert the gavage needle into the side of the mouse's mouth, guiding it along the upper palate. Gently advance the needle into the esophagus. You should not feel resistance.
-
Delivery: Once the needle is correctly positioned, slowly depress the plunger to deliver the formulation.
-
Post-Administration Monitoring: Observe the animal for a few minutes to ensure there are no signs of distress, such as choking or difficulty breathing. Return the animal to its cage.
-
Control Group: Administer the vehicle-only solution to the control group using the same procedure and volume.
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis
Materials:
-
Micro-hematocrit tubes (heparinized)
-
EDTA-coated microcentrifuge tubes
-
Submandibular lancets or tail-vein collection supplies
-
Centrifuge
Procedure:
-
Timing: Collect blood at predetermined time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Collection: Collect a small volume of blood (e.g., 50-100 µL) via the submandibular vein.
-
Plasma Separation: Immediately transfer the blood into an EDTA-coated tube and place it on ice.
-
Centrifugation: Centrifuge the samples at 2,000-3,000 x g for 10 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube. Store frozen at -80°C until analysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Causality: LC-MS/MS is the gold-standard bioanalytical method for quantifying small molecules like 2-Methyl Estradiol-d3 and its metabolites in complex biological matrices due to its high sensitivity and specificity.
-
Data Analysis and Interpretation
-
Efficacy Studies: Tumor volumes should be calculated using the formula: Volume = (Width² x Length) / 2.[26] Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
PK Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to derive key PK parameters.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups. A p-value < 0.05 is typically considered statistically significant.
Conclusion
The use of 2-Methyl Estradiol-d3 represents a rational and promising strategy to improve upon the therapeutic potential of 2-ME2. By leveraging the kinetic isotope effect, researchers can potentially develop a more robust clinical candidate with an improved pharmacokinetic profile.[30][31] The successful execution of the in vivo studies outlined in this guide requires meticulous planning, adherence to validated protocols, and a deep understanding of the compound's mechanism of action. Rigorous preclinical evaluation is paramount to validating the deuteration strategy and advancing this compound toward clinical translation.
References
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. [Link]
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ARRIVE Guidelines: Home. [Link]
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The ARRIVE guidelines 2.0. [Link]
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Percie du Sert, N., Hurst, V., Ahluwalia, A., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000411. [Link]
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ARRIVE guidelines - Wikipedia. [Link]
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Qu-Alekesh, B., Al-Bawab, A., Al-Qirim, T., et al. (2020). 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway. International Journal of Molecular Sciences, 21(15), 5488. [Link]
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Al-Bawab, A. Q., Al-Qirim, T., Yasser, M., et al. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 12, 973686. [Link]
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LaVallee, T. M., Zhan, X., Johnson, M. S., et al. (2003). 2-Methoxyestradiol Up-Regulates Death Receptor 5 and Induces Apoptosis through Activation of the Extrinsic Pathway. Cancer Research, 63(2), 468-475. [Link]
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LaVallee, T. M., Zhan, X., Herbstritt, C. J., et al. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691-3697. [Link]
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Banerjee, S. N., Sengupta, K., Banerjee, S., et al. (2003). 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells. Neoplasia, 5(5), 417-426. [Link]
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What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]
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Valcourt, D. M., Kapadia, C. H., Scully, M. A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(15), 1901671. [Link]
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Sutherland, R. L., Butt, A. J., deFazio, A., et al. (2005). 2-Methoxyestradiol Is an Estrogen Receptor Agonist That Supports Tumor Growth in Murine Xenograft Models of Breast Cancer. Clinical Cancer Research, 11(5), 1722-1732. [Link]
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5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Champions Oncology. [Link]
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Becker, C. M., Rohr, P. A., G-B, M., et al. (2008). 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis. The American Journal of Pathology, 172(2), 534-544. [Link]
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Valcourt, D. M., Kapadia, C. H., Scully, M. A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(15), 1901671. [Link]
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Preclinical Oncology CRO Study Design Tips. Noble Life Sciences. [Link]
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Wang, L., Wu, J., Li, J., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 2641-2649. [Link]
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Preclinical Data and Requirements. Oxford Academic. [Link]
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Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. [Link]
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Ke, H. Z., Chen, H. K., Qi, H., et al. (2001). Dose-response effects of 2-methoxyestradiol on estrogen target tissues in the ovariectomized rat. Endocrinology, 142(5), 1956-1965. [Link]
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Bizzarro, A., Lolli, M. L., & Papotti, B. (2020). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 63(15), 7993-8004. [Link]
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2-Methoxyestradiol – Knowledge and References. Taylor & Francis. [Link]
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Diaz-Arrastia, C. (2013). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Journal of Cancer Science & Therapy, 5(6), 244-251. [Link]
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Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067-1070. [Link]
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Wilkinson, D. J., Brook, M. S., Smith, K., et al. (2020). The use of deuterated water for the measurement of protein synthesis. Journal of Applied Physiology, 128(4), 1045-1056. [Link]
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2-Methoxyestradiol - Wikipedia. [Link]
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Mabjeesh, N. J., Escuin, D., LaVallee, T. M., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Steroids, 68(10-13), 729-733. [Link]
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Turner, P. V., Brabb, T., Pekow, C., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
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Sharma, R., Strelevitz, T., Gao, H., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Which vehicle is suitable for highly hydrophobic substance? ResearchGate. [Link]
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Giraud, A., Al-Mokaddem, T., & Guillarme, S. (2011). Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone. Journal of Labelled Compounds and Radiopharmaceuticals, 54(10), 624-630. [Link]
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Atzrodt, J., Derdau, V., Kerr, W. J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2602-2623. [Link]
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Tsaousi, A., Sasahara, M., & Kavantzas, N. (2008). 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(10), 1779-1785. [Link]
-
El-Kouhen, R., Su, S., & Gauthier, J. (2019). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS One, 14(5), e0215758. [Link]
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Seeger, H., Mueck, A. O., & Lippert, T. H. (2006). 2-Methoxyestradiol--biology and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 248-252. [Link]
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Application Note: High-Sensitivity Quantitative Profiling of Estrogens and Methylated Metabolites in Human Plasma via LC-MS/MS
Introduction & Clinical Significance
The quantitative analysis of estrogens (Estradiol, Estrone) and their downstream metabolites is critical in the study of hormone-dependent cancers (breast, ovarian, prostate) and cardiovascular physiology.[1] While 17
2-Methoxyestradiol (2-MeOE2) is a well-characterized anti-angiogenic and pro-apoptotic metabolite.[2][4] However, its structural analog, 2-Methyl Estradiol (2-MeE2) —formed via distinct alkylation pathways or as a synthetic impurity—is often overlooked despite its potential interference in standard assays.[2][4]
This Application Note details a rigorous protocol for the simultaneous quantification of E2, 2-MeOE2, and 2-MeE2. Crucially, it employs 2-Methyl Estradiol-d3 as a specific Internal Standard (IS).[2][4] While often used as a surrogate for methoxy-estrogens, this protocol treats it as a precise tool for normalizing the recovery of methylated catechol estrogens, addressing the severe matrix effects common in human plasma.[4]
Key Technical Challenges Addressed
-
Low Abundance: Endogenous levels of methylated estrogens are in the low pg/mL range, requiring derivatization.
-
Isobaric Interference: Distinguishing between 2-Methoxy and 2-Methyl analogs requires chromatographic resolution.[2][4]
-
Ionization Efficiency: Native estrogens ionize poorly in ESI; Dansyl Chloride (DNS) derivatization is employed to introduce a pre-charged moiety, enhancing sensitivity by 10-100 fold.[2]
Experimental Workflow & Logic
The method utilizes Liquid-Liquid Extraction (LLE) to isolate unconjugated steroids, followed by chemical derivatization with Dansyl Chloride.[2] The resulting dansyl-estrogens are analyzed via LC-MS/MS in Positive Electrospray Ionization (+ESI) mode.[2]
Metabolic Pathway & Analyte Context
The following diagram illustrates the metabolic relationship between the parent estrogen and the methylated targets, highlighting where the Internal Standard fits into the structural landscape.
Figure 1: Estrogen metabolic pathway highlighting the relationship between the major metabolite (2-MeOE2), the minor analog (2-MeE2), and the Internal Standard.[2][4]
Materials & Reagents
-
Analytes: 17
-Estradiol, 2-Methoxyestradiol, 2-Methyl Estradiol.[2][4] -
Internal Standard: 2-Methyl Estradiol-d3 (Isotopic purity >98%).[2][4]
-
Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).[2]
-
Buffer: Sodium Bicarbonate (100 mM, pH 10.5).[2]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC Grade).[2]
-
LC Mobile Phases:
Detailed Protocol
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation for low-level steroids, reducing ion suppression.[2][4]
-
Aliquot: Transfer 250 µL of human plasma into a clean glass tube.
-
Spike IS: Add 10 µL of 2-Methyl Estradiol-d3 working solution (e.g., 5 ng/mL). Vortex for 10 sec.
-
Extraction: Add 1.5 mL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) supernatant to a fresh tube.
-
Dry: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.
Step 2: Dansyl Derivatization
Rationale: Dansyl chloride reacts with the phenolic hydroxyl group at position C-3, adding a tertiary amine that is easily protonated, enhancing ESI+ signal.[4]
-
Reconstitution: Dissolve the dried residue in 50 µL of Sodium Bicarbonate buffer (100 mM, pH 10.5).
-
Reaction: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Incubation: Vortex and heat at 60°C for 5 minutes in a heating block.
-
Termination: No quenching is strictly necessary if injected immediately, but cooling to room temperature is required.[2]
-
Clarification: Transfer to an autosampler vial (with insert).
Step 3: LC-MS/MS Acquisition[1][2]
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.[2]
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B (Elution of Dansyl-Estrogens)[2]
-
6.5 min: 95% B
-
6.6 min: 40% B (Re-equilibration)
-
Mass Spectrometry Parameters (Source: ESI+):
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
-
Collision Gas: Argon.[2]
MRM Transitions Table
Note: Dansyl derivatives typically fragment to yield the dansyl moiety product ion (m/z 171).[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Estradiol (E2) | 506.2 | 171.1 | 40 | 35 | Target |
| 2-Methoxyestradiol | 536.2 | 171.1 | 42 | 38 | Target |
| 2-Methyl Estradiol | 520.3 | 171.1 | 42 | 38 | Target |
| 2-Methyl Estradiol-d3 | 523.3 | 171.1 | 42 | 38 | Internal Standard |
Calculation Logic:
-
2-Methyl Estradiol (MW ~286.[2]4) + Dansyl (adds ~233.[2]3) + H+ ≈ 520.7[2]
-
IS (d3) adds 3 Da ≈ 523.7[2]
Method Validation & Performance Logic
Analytical Workflow Visualization
The following diagram details the critical path from plasma to data, ensuring sample integrity.
Figure 2: Step-by-step analytical workflow emphasizing the derivatization stage necessary for high-sensitivity detection.[2][4]
Self-Validating System Checks
-
IS Retention Time Lock: The 2-Methyl Estradiol-d3 must elute within ±0.05 min of the unlabeled 2-Methyl Estradiol.[2][4] If used as a surrogate for 2-Methoxyestradiol, expect a slight retention shift (approx 0.2 - 0.5 min difference due to polarity differences between -CH3 and -OCH3).[2][4]
-
Derivatization Efficiency Monitor: Monitor the underivatized E2 mass (m/z 273) in a test run. Presence of underivatized signal indicates reaction failure (usually pH < 10 or wet acetone).
-
Linearity: The method typically achieves linearity from 5 pg/mL to 2000 pg/mL (
).
References
-
Xu, X., & Spink, D. C. (2008). Analysis of steroidal estrogens in biological fluids by HPLC-MS/MS.[2][4][8] Steroids. [Link][2]
-
Kushnir, M. M., et al. (2008). High-sensitivity tandem mass spectrometry measurement of estrogens in human serum.[2][4] Clinical Chemistry. [Link][2][3]
-
Faupel-Badger, J. M., et al. (2010). Comparison of liquid chromatography-tandem mass spectrometry and immunoassay for measurement of concentrations of estrogens.[2][4] Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Waters Corporation. Measuring Estrogens at Low Levels in Plasma (Application Note). [Link][2]
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Application Notes and Protocols: The Utility of 2-Methyl Estradiol-d3 in Advancing Anti-Angiogenesis Research
Introduction: Unraveling Angiogenesis with a Potent Endogenous Metabolite and its Deuterated Counterpart
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. While essential for growth, development, and wound healing, its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1][2] The pursuit of effective anti-angiogenic therapies is therefore a cornerstone of modern drug discovery.
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-angiogenic and anti-tumor agent.[3][4] Unlike its parent hormone, 2-ME2 exhibits minimal affinity for estrogen receptors, instead exerting its potent effects through distinct molecular mechanisms.[5] It has been the subject of numerous preclinical and clinical investigations, demonstrating a broad spectrum of activity against various cancer types.[3][6][7][8][9]
To rigorously investigate the pharmacokinetics, metabolism, and cellular uptake of 2-ME2 in these research settings, a reliable analytical standard is indispensable. This is the critical role of 2-Methyl Estradiol-d3 . As a stable isotope-labeled analog of 2-ME2, it serves as an ideal internal standard for mass spectrometry-based quantification, ensuring the accuracy and precision of experimental data.[10][11] This guide provides a comprehensive overview of the mechanisms of 2-ME2 and detailed protocols for its investigation in anti-angiogenesis research, highlighting the integral application of 2-Methyl Estradiol-d3.
The Multi-Faceted Mechanism of 2-Methoxyestradiol's Anti-Angiogenic Activity
The efficacy of 2-ME2 as an anti-angiogenic agent stems from its ability to target multiple pathways crucial for new blood vessel formation. This pleiotropic activity makes it a robust candidate for cancer therapy.[4]
1. Microtubule Disruption: 2-ME2 binds to the colchicine site of tubulin, leading to the disruption of the microtubule network.[7][12] This interference with microtubule dynamics induces a G2/M phase cell cycle arrest and ultimately triggers apoptosis in rapidly proliferating cells, such as endothelial cells and tumor cells.[6][8]
2. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a master transcription factor that plays a pivotal role in the cellular response to hypoxia, a common feature of the tumor microenvironment. It drives the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). 2-ME2 has been shown to inhibit HIF-1α at the post-transcriptional level, effectively shutting down this critical pro-angiogenic signaling cascade.[8][12][13] The inhibition of HIF-1 is linked to the microtubule-disrupting activity of 2-ME2.[13]
3. Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS): 2-ME2 can induce apoptosis through both intrinsic and extrinsic pathways.[4] Furthermore, it acts as an inhibitor of superoxide dismutase (SOD), leading to an accumulation of reactive oxygen species (ROS) within cells, which can contribute to its apoptotic effects.[14]
4. Modulation of Other Pro- and Anti-Angiogenic Factors: Studies have revealed that 2-ME2 can also modulate the expression of other key players in angiogenesis. For instance, it has been shown to inhibit the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3) and up-regulate metalloprotease-12 (MMP12), which can lead to the generation of the anti-angiogenic factor angiostatin.[15] However, it is noteworthy that 2-ME2 can exhibit a biphasic effect on VEGF-A expression, with low concentrations potentially increasing its levels, a factor to consider in dose-response studies.[16][17]
Caption: Signaling pathways affected by 2-Methoxyestradiol (2-ME2).
2-Methyl Estradiol-d3: The Analytical Standard of Choice
Why use a stable isotope-labeled internal standard?
-
Correction for Sample Loss: It accounts for any loss of the analyte (2-ME2) during sample preparation and extraction.
-
Correction for Matrix Effects: It compensates for variations in ionization efficiency in the mass spectrometer caused by other components in the biological matrix.
-
Improved Accuracy and Precision: This leads to highly reliable and reproducible quantitative data.
| Property | Description | Reference |
| Chemical Name | (17β)-2-Methylestra-1,3,5(10)-triene-3,17-diol-d3 | [10] |
| Synonyms | 2-Methyl Estradiol-d3 | [18] |
| Application | Internal standard for analytical and pharmacokinetic research of Estradiol and its metabolites. | [10] |
| Key Advantage | Stable isotope labeling improves the accuracy of mass spectrometry and liquid chromatography for precise quantification. | [10] |
Experimental Protocols for Anti-Angiogenesis Research
The following protocols describe standard assays to evaluate the anti-angiogenic properties of 2-ME2. In each case, 2-Methyl Estradiol-d3 would be utilized during the analytical phase to quantify 2-ME2 concentrations in relevant samples (e.g., cell lysates, culture media, or plasma).
In Vitro Angiogenesis Assays
Caption: General workflow for in vitro anti-angiogenesis assays.
1. Endothelial Cell Proliferation Assay
This assay determines the effect of 2-ME2 on the growth of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well cell culture plates
-
2-ME2 stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of growth medium.[19]
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of 2-ME2 in growth medium.
-
Remove the existing medium and replace it with 100 µL of medium containing various concentrations of 2-ME2 or vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a cell viability reagent according to the manufacturer's instructions. This is often based on the quantification of ATP, which indicates the presence of metabolically active cells.[19]
-
Measure luminescence using a plate reader.
-
For uptake studies: At the end of the treatment period, lyse the cells and perform LC-MS/MS analysis to quantify intracellular 2-ME2, using 2-Methyl Estradiol-d3 as the internal standard.
-
2. Endothelial Cell Tube Formation Assay
This is a widely used assay to model the differentiation and reorganization stage of angiogenesis in vitro.[20][21]
-
Materials:
-
HUVECs
-
Basement Membrane Extract (BME), such as Matrigel®
-
Pre-chilled 96-well plate
-
2-ME2 stock solution
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging software
-
-
Protocol:
-
Thaw BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME, ensuring no bubbles are formed.[22]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[22]
-
Harvest HUVECs and resuspend them in basal medium to a concentration of 2x10^5 cells/mL.[22]
-
Prepare cell suspensions containing different concentrations of 2-ME2 or vehicle control.
-
Gently add 50 µL of the cell suspension to each BME-coated well.[22]
-
Incubate for 4-12 hours at 37°C. Tube formation typically occurs within this timeframe.[20][23]
-
Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM staining).[20][22]
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using angiogenesis analysis software.[24]
-
3. Endothelial Cell Migration (Transwell) Assay
This assay evaluates the effect of 2-ME2 on the directional movement of endothelial cells in response to a chemoattractant.
-
Materials:
-
HUVECs
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Endothelial Cell Basal Medium and Growth Medium
-
2-ME2 stock solution
-
Chemoattractant (e.g., VEGF or bFGF)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
-
Protocol:
-
Culture HUVECs to 70-90% confluency and then serum-starve them for 4-6 hours.
-
Add 750 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved HUVECs in basal medium containing various concentrations of 2-ME2 or vehicle control.
-
Add 1x10^5 cells in 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate for 4-18 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
In Vivo Angiogenesis Assay
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenesis. It is cost-effective, relatively simple, and provides a physiologically relevant environment.[1][25][26]
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper or carrier disks
-
2-ME2 stock solution
-
Stereomicroscope
-
Dremel tool or small scissors
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Return the eggs to the incubator until day 10.
-
On day 10, prepare sterile carrier disks soaked with a known concentration of 2-ME2 or vehicle control.
-
Gently place the disks onto the CAM in an area with visible blood vessels.[25]
-
Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
After incubation, open the window and observe the vasculature around the carrier disk.
-
Capture images of the CAM using a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disk. A significant reduction in vessel branching in the 2-ME2 treated group compared to the control indicates anti-angiogenic activity.[1]
-
For pharmacokinetic studies: At the end of the experiment, tissue samples from the CAM or the embryo can be collected for extraction and quantification of 2-ME2 levels by LC-MS/MS, using 2-Methyl Estradiol-d3 as the internal standard.
-
Analytical Protocol: Quantification of 2-ME2 using LC-MS/MS
This protocol provides a general framework for the quantification of 2-ME2 in biological samples using 2-Methyl Estradiol-d3 as an internal standard.[11][27]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add a known amount of 2-Methyl Estradiol-d3 internal standard solution.
-
Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with methanol and water or acetonitrile and water, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 2-ME2 and 2-Methyl Estradiol-d3 need to be optimized. For example, a previously reported transition for 2-ME2 is m/z 303.1 → 136.8, and for a deuterated analog (d5) is m/z 308.1 → 138.8.[11]
-
-
Quantification:
-
A calibration curve is generated by analyzing samples with known concentrations of 2-ME2 and a fixed concentration of the internal standard.
-
The concentration of 2-ME2 in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise manner.
Table 1: Example Data from In Vitro Assays
| Assay | Parameter Measured | Example Result (2-ME2) |
| Cell Proliferation | IC50 (concentration for 50% inhibition) | 1.5 µM |
| Tube Formation | % Inhibition of Total Tube Length at 2 µM | 65% |
| Cell Migration | % Inhibition of Migration at 2 µM | 78% |
Interpretation:
-
A low IC50 value in the proliferation assay indicates potent anti-proliferative activity.
-
A significant percentage inhibition in the tube formation and migration assays demonstrates the ability of 2-ME2 to disrupt key steps in the angiogenic process.
-
Correlating these functional data with the intracellular concentrations of 2-ME2, accurately measured using 2-Methyl Estradiol-d3, provides a comprehensive understanding of the compound's dose-dependent effects.
Conclusion
2-Methoxyestradiol is a compelling multi-targeting anti-angiogenic agent with significant therapeutic potential. Rigorous preclinical evaluation of its efficacy and mechanism of action is essential for its clinical development. The application of its deuterated analog, 2-Methyl Estradiol-d3, as an internal standard is a cornerstone of this research, enabling the acquisition of high-quality, reliable quantitative data. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary tools to effectively investigate the anti-angiogenic properties of 2-ME2 and similar compounds, thereby advancing the fight against angiogenesis-dependent diseases.
References
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The chick chorioallantoic membrane as an in vivo angiogenesis model. Curr Protoc Cell Biol. 2003 May:Chapter 19:Unit 19.5. [Link]
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2-Methoxyestradiol. Wikipedia. [Link]
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Newman SP, et al. Anti-angiogenic and anti-tumor activity of 2-methoxyestradiol sulfamate analogs in the MCF-7 breast cancer xenograft nude mouse model. Cancer Res. 2004 Apr 1;64(7 Supplement):871. [Link]
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Nguewa P, et al. 2-Methoxyestradiol (2ME2): novel mechanisms of its anti-angiogenic effect. Cancer Res. 2007 May 1;67(9 Supplement):4601. [Link]
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DeCicco-Skinner KL, et al. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. J Vis Exp. 2014;(91):51312. [Link]
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Mooberry SL. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent. Curr Opin Investig Drugs. 2003 Nov;4(11):1377-84. [Link]
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Mabjeesh NJ, et al. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF. Cancer Cell. 2003 Apr;3(4):363-75. [Link]
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In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. [Link]
-
Huh JI, et al. 2-Methoxyestradiol is an endogenous anti-angiogenic factor which alters mammary gland differentiation and tumorigenesis. Cancer Res. 2004 Apr 1;64(7 Supplement):15. [Link]
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Ribatti D, et al. The chick embryo chorioallantoic membrane as a model for in vivo research on angiogenesis. Int J Dev Biol. 1996 Aug;40(4):1189-97. [Link]
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2-Methyl Estradiol-D3. Veeprho. [Link]
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Thotakura G, et al. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Front Oncol. 2023;13:1193356. [Link]
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Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. JoVE. [Link]
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Dahut WL, et al. Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer Biol Ther. 2006 Jan;5(1):22-7. [Link]
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Tube Formation Assay in the µ-Plate 96 Well 3D. ibidi. [Link]
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Su JD, et al. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor 1α, Tumor Growth, and Angiogenesis and Augments Paclitaxel Efficacy in Head and Neck Squamous Cell Carcinoma. Clin Cancer Res. 2006 Aug 1;12(15):4713-22. [Link]
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The In Ovo Chick Chorioallantoic Membrane (CAM) Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. [Link]
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Study Shows Drug Effective in Treating, Preventing Breast Cancer. Oregon State University. [Link]
-
Ribatti D. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. Pharmaceuticals (Basel). 2010 Apr 26;3(3):482-513. [Link]
-
In Vitro Coculture Assays of Angiogenesis. Springer Nature Experiments. [Link]
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Pribluda VS, et al. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α. Anticancer Agents Med Chem. 2011 Jul;11(6):536-44. [Link]
-
Sahebjam S, et al. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Invest New Drugs. 2012 Aug;30(4):1501-8. [Link]
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iCell Endothelial Cells: Assaying Cell Proliferation. FujiFilm Cellular Dynamics. [Link]
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Endothelial Cell Tube Formation Assay For In Vitro Study Of Angiogenesis l Protocol Preview. YouTube. [Link]
-
LaVallee TM, et al. Mechanism of action of 2-methoxyestradiol: new developments. Semin Oncol. 2003 Dec;30(6 Suppl 16):105-13. [Link]
-
Ji Y, et al. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(18):2563-8. [Link]
-
Endothelial cell proliferation analysis and angiogenesis assay. ResearchGate. [Link]
-
Yamashita K, et al. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Nov 1;1158:122370. [Link]
-
Banerjee SK, et al. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells. Oncol Res. 2011;19(6):273-83. [Link]
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MacCarthy-Morrogh L, et al. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Reprod Sci. 2010 Sep;17(9):783-93. [Link]
-
2-Methoxyestradiol. PubChem. [Link]
-
2-Methyl Estradiol-d3. Pharmaffiliates. [Link]
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- 16. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Methoxyestradiol exhibits a biphasic effect on VEGF-A in tumor cells and upregulation is mediated through ER-alpha: a possible signaling pathway associated with the impact of 2-ME2 on proliferative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
- 27. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Estradiol Biotransformation Pathways Using 2-Methyl Estradiol-d3
Introduction: The Critical Role of Estradiol Metabolism and the Power of Stable Isotope Labeling
Estradiol (E2), the most potent endogenous estrogen, is a pivotal steroid hormone that regulates a vast array of physiological processes, primarily centered on female reproductive function. However, its influence extends to bone density, cardiovascular health, and cognitive function in both sexes. The biotransformation of estradiol is a complex and tightly regulated process, primarily occurring in the liver, which dictates its bioavailability and physiological activity.[1][2] Dysregulation in these metabolic pathways has been implicated in the pathophysiology of numerous diseases, including an increased risk for breast, ovarian, and endometrial cancers.[3][4] Therefore, a comprehensive understanding of estradiol's metabolic fate is paramount for both fundamental research and the development of novel therapeutics.
The metabolic pathways of estradiol are intricate, involving a series of enzymatic reactions. The initial and rate-limiting step is hydroxylation, catalyzed by various cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2).[5][6] These metabolites possess distinct biological activities; for instance, 2-OHE2 is generally considered to have limited or no estrogenic activity, while 4-OHE2 can be converted to reactive quinones that may cause cellular damage.[6][7] Subsequent metabolic steps include O-methylation by catechol-O-methyltransferase (COMT) to form methoxyestrogens, and conjugation with glucuronic acid or sulfate to facilitate excretion.[2][8]
To accurately trace and quantify these intricate biotransformation pathways, the use of stable isotope-labeled internal standards is the gold standard.[9][10] 2-Methyl Estradiol-d3, a deuterated analog of a key estradiol metabolite, serves as an invaluable tool for these investigations. Its chemical properties are nearly identical to its endogenous counterpart, allowing it to co-elute during chromatographic separation. However, its increased mass due to the deuterium atoms enables distinct detection by mass spectrometry (MS). This stable isotope dilution liquid chromatography-mass spectrometry (LC-MS/MS) approach offers unparalleled specificity, sensitivity, and accuracy for the quantification of estradiol and its metabolites in complex biological matrices.[11][12][13]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl Estradiol-d3 for tracing and quantifying estradiol biotransformation pathways. We will delve into the underlying principles, provide step-by-step protocols for sample preparation and LC-MS/MS analysis, and offer insights into data interpretation.
Estradiol Biotransformation: A Visual Overview
The metabolic journey of estradiol is a multi-step process involving several key enzymes and resulting in a variety of metabolites with differing biological activities. The following diagram illustrates the primary pathways of estradiol biotransformation.
Caption: Primary metabolic pathways of estradiol, highlighting key enzymes and metabolites.
Experimental Workflow: A Step-by-Step Guide
The successful application of 2-Methyl Estradiol-d3 for tracing estradiol biotransformation relies on a meticulously executed experimental workflow. The following diagram outlines the key stages, from sample collection to data analysis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methyl Estradiol-d3 Analysis by LC-MS
Introduction:
Welcome to the technical support guide for the analysis of 2-Methyl Estradiol-d3 (2-Me-E2-d3). This deuterated methoxyestradiol is a critical internal standard in pharmacokinetic studies and metabolic research of its parent compound, 2-Methoxyestradiol, an endogenous estradiol metabolite with potent anti-proliferative properties.[1] However, like many steroids, 2-Me-E2-d3 presents analytical challenges in liquid chromatography-mass spectrometry (LC-MS), primarily due to its nonpolar structure and consequently poor ionization efficiency.[2][3] This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges and significantly improve your signal intensity.
Troubleshooting Guide: Enhancing Signal Intensity
This section addresses common issues encountered during the analysis of 2-Methyl Estradiol-d3 in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My 2-Me-E2-d3 signal is extremely low or undetectable in standard ESI-positive mode. What is the primary cause and how can I fix it?
A1: The primary cause is the poor proton affinity of the 2-Me-E2-d3 molecule. Steroids lack easily protonated functional groups, making the formation of [M+H]⁺ ions inefficient in electrospray ionization (ESI).[2] You have several powerful strategies to overcome this:
-
Switch to Negative Ion Mode (ESI-): The phenolic hydroxyl group on the A-ring of the estradiol skeleton is weakly acidic (pKa ~10.4).[4] By switching to negative ion mode, you can detect the deprotonated molecule [M-H]⁻. This is often more efficient than positive mode protonation for estrogens.[5]
-
Utilize Mobile Phase Additives: The choice of additive is critical.
-
For Negative Mode (Recommended): Adding a low concentration of ammonium fluoride (NH₄F) to the mobile phase can dramatically increase sensitivity for estrogens.[6][7][8] The fluoride ion facilitates the formation of an [M+F]⁻ adduct, which then deprotonates in-source to the highly stable [M-H]⁻ ion, significantly boosting signal intensity.[5] A typical starting concentration is 0.1-0.5 mM.[5][6][7]
-
For Positive Mode: While less effective for this compound class, very low concentrations of formic acid (~50–200 ppm) can sometimes improve signal for neutral steroids by promoting adduct formation.[9]
-
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar and more volatile compounds like steroids.[10][11] APCI relies on gas-phase ion-molecule reactions, which can be more efficient for analytes that do not ionize well in solution.[12]
Q2: I'm using negative ion mode with ammonium fluoride, but my signal is still weak and my peak shape is poor. What should I optimize next?
A2: If the fundamental ionization chemistry has been addressed, the next steps involve refining your chromatographic and mass spectrometer settings.
-
Chromatographic Optimization:
-
Column Choice: While standard C18 columns are common, a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase can provide alternative selectivity for aromatic compounds like steroids, potentially improving peak shape and resolution from matrix interferences.[13][14]
-
Organic Modifier: Compare methanol and acetonitrile as your organic mobile phase. Methanol can sometimes offer different selectivity for steroids.
-
Gradient Profile: Ensure your gradient is shallow enough to provide good separation from other endogenous compounds, which can cause ion suppression.
-
-
Mass Spectrometer Source Optimization: Do not rely on generic instrument settings. Every analyte is different.
-
Systematic Tuning: Perform a systematic compound optimization by infusing a standard solution of 2-Me-E2-d3 directly into the mass spectrometer.
-
Key Parameters: Carefully optimize the capillary voltage, source temperature, and nebulizer/drying gas flows. For APCI, the corona discharge current is a critical parameter. The goal is to maximize the formation of the desired precursor ion ([M-H]⁻) while minimizing fragmentation.
-
Q3: My signal is inconsistent between samples, especially in biological matrices like plasma or serum. How can I diagnose and mitigate this?
A3: This strongly suggests a matrix effect , where co-eluting endogenous compounds suppress or enhance the ionization of your analyte.[15][16][17] Estrogens are particularly susceptible to ion suppression from phospholipids in plasma.[16]
-
Diagnose the Problem: Perform a post-column infusion experiment. Continuously infuse a standard solution of 2-Me-E2-d3 into the MS while injecting a blank, extracted matrix sample. A dip in the constant signal at the retention time of your analyte confirms ion suppression.
-
Improve Sample Preparation: The best way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS system.
-
From Protein Precipitation to LLE/SPE: Simple protein precipitation is often insufficient. Move to a more rigorous sample cleanup like Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or Solid Phase Extraction (SPE) .[2][8] Polymeric reversed-phase SPE cartridges are effective at retaining steroids while washing away more polar interferences.[8][14]
-
-
Enhance Chromatographic Separation: Ensure your analyte does not elute in the "phospholipid zone," which typically appears in the later part of a reversed-phase gradient. A well-optimized gradient can move your analyte peak away from these suppressive regions.
Q4: Should I consider chemical derivatization? What are the pros and cons?
A4: Derivatization is a powerful but more complex strategy used to achieve ultra-low detection limits.[2][3]
-
The Advantage: Derivatization involves chemically attaching a permanently charged or easily ionizable group to the 2-Me-E2-d3 molecule.[18][19] This fundamentally changes its chemistry, making it extremely easy to ionize, often leading to a 10- to 100-fold or greater increase in sensitivity.[20] Reagents like dansyl chloride or Amplifex™ Diene are commonly used.[21][22]
-
The Disadvantages:
-
Increased Sample Prep Time: Derivatization adds extra steps (reaction, cleanup) to your workflow.
-
Potential for Errors: The reaction must be complete and reproducible to ensure quantitative accuracy.
-
Method Development: You will need to fully re-optimize the LC-MS method for the new, derivatized compound.
-
Verdict: For most routine assays, optimizing the mobile phase (e.g., with ammonium fluoride) and sample preparation is sufficient.[7] Reserve derivatization for applications requiring the absolute lowest limits of quantification (sub-pg/mL levels).[5][23]
Key Experimental Protocols
Protocol 1: Mobile Phase Optimization for Negative Ion Mode
This protocol details how to systematically test the effect of ammonium fluoride on signal intensity.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 µg/mL solution of 2-Methyl Estradiol-d3 in methanol.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.
-
Additive Stock: Prepare a 10 mM ammonium fluoride solution in HPLC-grade water.
-
-
Prepare Test Mobile Phases: Create a set of aqueous mobile phases (Mobile Phase A) with varying concentrations of NH₄F.
-
Condition 1: 0 mM NH₄F (Control)
-
Condition 2: 0.1 mM NH₄F
-
Condition 3: 0.2 mM NH₄F
-
Condition 4: 0.5 mM NH₄F
-
-
LC-MS Analysis:
-
Equilibrate the LC system with each condition.
-
For each condition, perform multiple injections of a fixed amount of the 2-Me-E2-d3 working solution.
-
Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) and a simple gradient (e.g., 40% to 95% B in 5 minutes).
-
Operate the MS in negative ion MRM mode.
-
-
Data Evaluation:
-
Compare the peak area or height for 2-Me-E2-d3 across the different conditions.
-
Plot the signal intensity versus NH₄F concentration to find the optimal level. Often, the signal will plateau or even decrease at higher concentrations.[6]
-
| Mobile Phase Additive | Typical Concentration | Expected Outcome on Signal (Negative ESI) |
| None (Control) | N/A | Very low to no signal |
| Ammonium Hydroxide | 0.1% | Moderate improvement |
| Ammonium Fluoride | 0.1 - 0.5 mM | Significant (4-5x or more) improvement [6] |
Protocol 2: Systematic Troubleshooting Workflow
When faced with low signal, a logical progression of troubleshooting steps is essential. This workflow helps isolate the problem efficiently.
Caption: Systematic workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQ)
Q: What are the optimal MRM transitions for 2-Methyl Estradiol-d3? A: For the deuterated internal standard (2-Me-E2-d5, as d3 is less common), a published transition is m/z 308.1 → 138.8 using APCI.[24] For the non-labeled 2-Methoxyestradiol, a transition is m/z 303.1 → 136.8.[24] Since 2-Me-E2-d3 has a mass of ~306.1, you would expect a precursor of m/z 305.1 in negative mode ([M-H]⁻). The product ions would likely be similar to the non-labeled compound. It is critical to determine the optimal transitions empirically by infusing the compound and performing a product ion scan.
Q: Is ESI or APCI better for 2-Methyl Estradiol-d3? A: Both can work, but APCI is often more robust and less susceptible to matrix effects for neutral steroids.[12] However, with the use of mobile phase additives like ammonium fluoride, ESI in negative mode can provide excellent sensitivity.[5] The best choice can be instrument-dependent, so it is recommended to test both if available.
Q: Can I use a high-pH mobile phase (e.g., with ammonium hydroxide) instead of ammonium fluoride? A: Yes, a basic mobile phase will facilitate deprotonation in negative mode.[4] However, studies have shown that ammonium fluoride provides a significantly greater signal enhancement for estrogens compared to ammonium hydroxide.[6] Additionally, NH₄F maintains a near-neutral pH (~6), which improves the longevity of standard silica-based columns compared to high-pH conditions.[6]
Q: How does the methyl group on 2-Methyl Estradiol affect its analysis compared to Estradiol? A: The methyl ether group makes the molecule slightly less polar and blocks one of the phenolic hydroxyl groups found in catechol estrogens. This primarily affects its retention time (it will be retained longer on a reversed-phase column) and its fragmentation pattern in MS/MS. The core challenge of poor ionization efficiency due to the steroid backbone remains the same.
References
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Faqehi, A. M., Cobice, D. F., Naredo, G., Mak, T. C., Upreti, R., Gibb, F. W., Beckett, G. J., Walker, B. R., Homer, N. Z., & Andrew, R. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Talanta, 151, 148–156. [Link]
-
Shimadzu. (n.d.). Direct Determination of Trace Hormones in Drinking Water by Large Volume Injection using the LCMS-8050 Triple Quadrupole MS. Shimadzu Corporation. [Link]
-
Mak, T. C., Upreti, R., Gibb, F. W., Naredo, G., Faqehi, A. M., Beckett, G. J., ... & Andrew, R. (2018). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 427-435. [Link]
-
Le, Q. A., & Letourneau, D. R. (2014). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. Clinical biochemistry, 47(13-14), 1177–1184. [Link]
-
Faqehi, A. M., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Talanta. [Link]
-
Biotage. (2020). Detection of a Low-level Estrogen Panel Using EVOLUTE® EXPRESS ABN Prior to LC/MS-MS Analysis. [Link]
-
Andrew, R., et al. (2016). Derivatisation of estrogens enhances specificity and sensitivity of analysis by liquid chromatography tandem mass spectrometry. Poster presentation. [Link]
-
Owen, L. J., et al. (2020). Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. The Journal of Applied Laboratory Medicine. [Link]
-
Juck, M., & Long, W. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Agilent Technologies, Inc. [Link]
-
Homer, N. Z., et al. (2017). Current strategies for quantification of estrogens in clinical research. Journal of steroid biochemistry and molecular biology. [Link]
-
Fiers, T., et al. (2012). Development of highly sensitive method for the quantification of estrone and estradiol in serum by liquid chromatography tandem mass spectrometry without derivatization. Request PDF. [Link]
-
Per-Ola, F., et al. (2018). Comparative limitations and benefits of liquid chromatography - mass spectrometry techniques for analysis of sex steroids in tears. Experimental Eye Research. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
-
JMB. (2012). Question about steroid LC-MS analysis. Chromatography Forum. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Piu, F., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry. [Link]
-
Llewellyn, N. R. (2012). ES or APCI for steroids. ResearchGate. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry. [Link]
-
Li, W., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Patel, D. N., et al. (2011). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Imre, S., et al. (2015). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. [Link]
-
Koper, K. J., et al. (2020). Supercharging reagents in LC-MS/MS hormone analyses: Enhancing ionization, not limit of quantification. Talanta. [Link]
-
Keski-Rahkonen, P., et al. (2013). LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. Journal of Mass Spectrometry. [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Souverain, S., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
He, Z., et al. (2018). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gathungu, R. M., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Steroid Analysis Solutions for Clinical Research. [Link]
-
Li, X., & Franke, A. A. (2015). Improved profiling of estrogen metabolites by orbitrap LC/MS. Steroids. [Link]
-
Waters Corporation. (2021). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
van der Laban, M., et al. (2017). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry. [Link]
-
Bosakova, T., et al. (2019). MRM chromatograms of (1) E2-d3 as an internal standard (IS) at a.... ResearchGate. [Link]
-
Tattivini, M., et al. (2008). 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle. Arteriosclerosis, thrombosis, and vascular biology. [Link]
-
SCIEX. (2017). Analysis of Estrogens and their Methoxy- and Hydroxy- Metabolites in Serum using the SCIEX Triple Quad™ 6500+ LC-MS/MS System. [Link]
Sources
- 1. 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. question about steroid LC-MS analysis - Chromatography Forum [chromforum.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
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- 17. eijppr.com [eijppr.com]
- 18. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. academic.oup.com [academic.oup.com]
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- 24. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in bioanalytical assays with 2-Methyl Estradiol-d3
Topic: Addressing Matrix Effects in 2-Methyl Estradiol (2-MeE2) Analysis
Current Status: Operational | Support Tier: Level 3 (Method Development & Validation)
Executive Summary
You are encountering challenges with 2-Methyl Estradiol (2-MeE2) quantification in biological matrices. As a lipophilic, low-abundance estrogen metabolite, 2-MeE2 suffers from poor ionization efficiency in Electrospray Ionization (ESI) and high susceptibility to phospholipid suppression.
While 2-Methyl Estradiol-d3 (2-MeE2-d3) is the industry-standard Internal Standard (IS) for correcting these variances, it is not a "magic bullet." If not implemented with a rigorous understanding of Chromatographic Isotope Effects and Matrix Factors (MF) , the IS can mask errors rather than correct them.
This guide synthesizes FDA/EMA validation standards with practical troubleshooting for LC-MS/MS workflows.
Part 1: The Core Mechanism (FAQ)
Q1: Why is my d3-Internal Standard not correcting the signal drift?
A: This is likely due to the Deuterium Isotope Effect .
Deuterium (
-
The Risk: If your 2-MeE2 elutes at 4.50 min and 2-MeE2-d3 elutes at 4.48 min, they may exist in different "ionization environments." If a sharp phospholipid peak suppresses ionization at 4.48 min but clears by 4.50 min, the IS is suppressed while the analyte is not. This leads to massive over-quantification.
-
The Fix: You must ensure the IS-Normalized Matrix Factor is close to 1.0 (see Protocol A).
Q2: Should I derivatize 2-Methyl Estradiol?
A: Yes. Underivatized estrogens have very low proton affinity. We strongly recommend Dansyl Chloride (DNS-Cl) derivatization.
-
Mechanism: DNS-Cl reacts with the phenolic hydroxyl group at the C3 position.
-
Benefit 1: It introduces a tertiary amine, increasing ionization efficiency by ~10-100x in ESI(+).
-
Benefit 2: It increases the molecular weight and hydrophobicity, shifting the analyte to a cleaner chromatographic region, away from early-eluting salts and polar matrix components.
Part 2: Visualizing the Problem & Solution
The following diagrams illustrate the workflow and the specific mechanism of matrix interference.
Figure 1: Optimized Bioanalytical Workflow. Note that Derivatization occurs after extraction but before LC injection.
Figure 2: The "Deuterium Effect" Risk. Slight separation allows differential matrix suppression, invalidating the IS.
Part 3: Troubleshooting Guide
Scenario A: Low Sensitivity for Both Analyte and IS
Diagnosis: Global Ion Suppression. Root Cause: Phospholipids (PLs) are co-eluting with your target window. Action Plan:
-
Monitor PL Transitions: Add MRM transitions for Phosphatidylcholines (m/z 184 > 184) and Lysophosphatidylcholines (m/z 496 > 184) to your method.
-
Divert Valve: If PLs elute late, switch the LC flow to waste after the analyte elutes to prevent column fouling.
-
Change Column Selectivity: Switch from C18 to Biphenyl or Phenyl-Hexyl . These stationary phases interact with the pi-electrons of the estrogen aromatic ring, often separating them better from lipid interferences.
Scenario B: High IS Variation (CV > 15%)
Diagnosis: Inconsistent Matrix Factor. Root Cause: The extraction efficiency is variable, or the IS is degrading. Action Plan:
-
Check Dansylation Efficiency: Ensure your derivatization reaction is driven to completion. Excess water in the reaction mixture can quench the Dansyl Chloride. Ensure samples are evaporated to complete dryness before adding the reagent.
-
IS Addition Step: Add the IS before any extraction steps. If you add it after extraction, you are not correcting for recovery losses.
Scenario C: "Ghost" Peaks in Blank Samples
Diagnosis: Isobaric Interference or Cross-Talk. Root Cause: 2-Methoxyestradiol (isomer) or naturally occurring isotopes. Action Plan:
-
Chromatographic Resolution: 2-Methyl Estradiol and 2-Methoxyestradiol are structural isomers (same mass). You cannot distinguish them by MS alone. You must demonstrate baseline chromatographic separation.
-
Check Purity: Ensure your d3-IS does not contain d0 (unlabeled) impurities.
Part 4: Mandatory Validation Protocol
To prove your assay is valid, you must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.[1][2][3] Do not rely on "Recovery" alone.
Protocol: Determination of Matrix Factor (Post-Extraction Spike)
Objective: Quantify the exact ion suppression caused by the matrix.
Materials:
-
6 lots of blank matrix (plasma/serum) from different donors.
-
Neat Solution (Analyte + IS in mobile phase, no matrix).
Step-by-Step Procedure:
-
Extract Blanks: Process the 6 lots of blank matrix through your extraction (LLE/SPE) method. Do not add IS yet.
-
Post-Spike: After drying the extracts, reconstitute them with a solution containing 2-MeE2 and 2-MeE2-d3 at a known concentration (e.g., Low QC level).
-
Prepare Neat Standard: Prepare a tube with the same concentration of Analyte/IS in pure solvent/mobile phase.
-
Analyze: Inject all samples.
-
Calculate:
Data Analysis Table:
| Parameter | Formula | Acceptance Criteria |
| Matrix Factor (MF) | A value < 1.0 indicates suppression. > 1.0 indicates enhancement. | |
| IS-Normalized MF | Must be close to 1.0 (0.85 - 1.15). | |
| CV of IS-Norm MF | Standard Deviation of the 6 lots / Mean | Must be ≤ 15%. |
Interpretation:
-
If IS-Normalized MF is ~1.0, your d3-IS is working correctly.
-
If IS-Normalized MF deviates significantly from 1.0, your IS is not experiencing the same matrix effect as the analyte (likely due to the retention time shift described in Figure 2). Action: Adjust gradient to flatten the matrix background or switch to a
C-labeled IS (which has no retention time shift).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link
-
Xu, X., et al. (2007). "Measuring estrogen metabolites in human serum and urine by LC-MS/MS." Nature Protocols, 2, 1350–1355. (Foundational text on Dansyl derivatization for estrogens). Link
-
Wang, S., et al. (2014). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Chemistry, 60(10), S187. Link
Sources
Preventing degradation of 2-Methyl Estradiol-d3 standard solutions
Welcome to the Advanced Technical Support Center. Subject: Preventing Degradation of 2-Methyl Estradiol-d3 Standard Solutions Ticket ID: T-IS-2ME2-D3-STAB
Executive Summary
2-Methyl Estradiol-d3 (2-Me-E2-d3) is a deuterated internal standard (IS) critical for the accurate quantification of estrogen metabolites via LC-MS/MS.[1] Unlike stable parent steroids, this molecule features an electron-rich phenolic A-ring substituted with a methyl group at the C2 position.[1][2] This modification significantly alters its redox potential, making it susceptible to oxidative degradation and photolytic decay .[2]
This guide provides a self-validating system to maintain the integrity of your standard solutions.
Part 1: The Chemistry of Instability (The "Why")
To prevent degradation, one must understand the mechanism.[2] 2-Methyl Estradiol-d3 is not merely "sensitive"; it is chemically predisposed to specific decay pathways.[1][3]
1. Phenolic Oxidation (The Primary Threat)
The C3-hydroxyl group on the A-ring is phenolic.[1] The presence of the electron-donating methyl group at C2 increases the electron density of the ring, lowering the oxidation potential compared to unsubstituted estradiol.
-
Mechanism: Trace oxygen or peroxides in solvents can abstract the phenolic hydrogen, forming a phenoxy radical.[2]
-
Result: This radical can dimerize (covalent aggregation) or further oxidize to form quinone-like species.[1] In LC-MS, this manifests as signal loss (precipitation/adsorption) or ghost peaks (dimers at [2M-H]⁻).[1]
2. Isotope Stability
-
The Risk: While the C-D bonds (deuterium) are generally stable, exposure to strong acids or bases can catalyze proton-deuterium exchange (scrambling), particularly if the label is located at positions adjacent to functional groups (e.g., C16/C17).[2]
-
The Fix: Maintain pH neutrality (pH 6–8) in all stock solutions.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of 2-Methyl Estradiol-d3 when mishandled.
Figure 1: Oxidative degradation pathway of 2-Methyl Estradiol-d3.[1][2] The transition from intact standard to quinones is accelerated by UV light and dissolved oxygen.
Part 2: Validated Storage & Handling Protocols
This protocol is designed as a self-validating system .[1] If you follow these steps, the physical appearance and MS signal of your standard will remain constant.[2]
1. Solvent Selection Matrix
Choosing the wrong solvent is the most common cause of silent degradation.
| Solvent | Suitability | Technical Notes |
| Acetonitrile (ACN) | Recommended | Aprotic and non-reactive.[1] Excellent solubility for steroids. Does not promote proton exchange.[4] |
| Methanol (MeOH) | Acceptable | Protic.[1] Standard for many steroids, but higher risk of interacting with reactive impurities.[2] Ensure LC-MS grade. |
| DMSO | Caution | High solubility, but difficult to remove (high boiling point) and hygroscopic (absorbs water, promoting hydrolysis).[2] Use only for highly concentrated stocks (>1 mg/mL).[1] |
| Water/Buffer | AVOID | Steroids are hydrophobic. Aqueous storage leads to adsorption to container walls (signal loss) and hydrolysis. |
2. The "Zero-Oxidation" Aliquot Workflow
Do not store a single "mother vial" that is repeatedly opened.[1] Use this single-use aliquot system.
Figure 2: The "Zero-Oxidation" workflow minimizes oxygen contact and freeze-thaw cycles.[1][2]
Detailed Protocol:
-
Dissolution: Dissolve the neat powder in 100% LC-MS Grade Acetonitrile . Target a concentration of 100 µg/mL or 1 mg/mL.
-
Container: Use Silanized Amber Glass vials.
-
Why? Amber glass blocks UV light. Silanization covers active silanol groups on the glass surface, preventing the hydrophobic steroid from sticking to the wall.[2]
-
-
Inerting: Gently purge the headspace of the vial with a stream of Nitrogen or Argon gas for 10–15 seconds before sealing.
-
Storage: Store aliquots at -80°C .
-
Shelf Life: 6 months at -80°C; 1 month at -20°C.[1]
-
Part 3: Troubleshooting & FAQs
Q1: My 2-Methyl Estradiol-d3 signal intensity dropped by 50% overnight. Is it degraded?
-
Diagnosis: Likely Adsorption , not chemical degradation.[2]
-
Reasoning: If stored in a plastic tube or non-silanized glass in a highly aqueous solvent (e.g., <20% organic), the hydrophobic steroid will migrate out of solution and stick to the container walls.[2]
-
Solution: Ensure your working solution contains at least 30-40% organic solvent (MeOH or ACN).[1] Switch to silanized glass inserts.
Q2: I see a "split peak" or a new peak at [M+14] or [M+16].
-
Diagnosis: Oxidation.[5]
-
Reasoning:
-
Solution: Discard the stock. Prepare fresh standards using the Nitrogen Purge method described above. Check your solvent quality for peroxides.[1]
Q3: Can I use Ascorbic Acid to stabilize the solution?
-
Answer: Yes, but with caution.
-
Context: Ascorbic acid (0.1%) is often used in sample preparation (plasma/urine) to prevent catechol oxidation [1].[1] However, adding non-volatile salts to a pure standard can foul the MS source or suppress ionization.[2]
-
Recommendation: Only add ascorbic acid to the final dilution step (in matrix), never to the primary organic stock solution.
Q4: Why does the solution turn slightly yellow?
-
Diagnosis: Quinone formation.
-
Action: Immediate Disposal. Yellowing indicates significant polymerization or oxidation of the phenolic ring. The concentration is no longer accurate.
References
-
Falk, R. T., et al. (2011).[2] Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention.[2][4]
-
Waters Corporation. (n.d.).[1] Solvents and Caveats for LC-MS. Waters.com. [1]
-
Santa Cruz Biotechnology. (n.d.).[1] 17β-Estradiol-16,16,17-d3 Safety Data Sheet. scbt.com.[1][2]
-
Mitra, K., et al. (2005).[2] Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.
Sources
Overcoming low bioavailability of estradiol analogs in in vivo studies
Status: Operational Operator: Senior Application Scientist (Bio-Analytical Division) Ticket Topic: Overcoming low bioavailability of estradiol (E2) analogs in in vivo studies.[1]
Welcome to the Bioavailability Optimization Hub
If you are reading this, you are likely facing a common bottleneck: your estradiol analog shows promise in vitro (high receptor affinity, potent signaling), but fails to produce significant physiological effects or detectable plasma levels in vivo.[1]
This is rarely a failure of the molecule's potency. It is a failure of delivery. Estradiol and its analogs are lipophilic (LogP ~4.0), practically insoluble in water, and subject to aggressive first-pass metabolism.[1]
This guide is structured to troubleshoot your specific failure points. Select the module below that matches your current observation.
📂 Module 1: Formulation Failure (Solubility & Precipitation)
Symptom: "My compound precipitates immediately upon injection," or "I cannot get a high enough concentration in the vehicle to dose effectively."
The Science: Free estradiol analogs are hydrophobic crystals.[1] Standard saline or PBS vehicles will cause immediate precipitation, leading to depot formation at the injection site (erratic absorption) or micro-embolisms (if IV).[1] While DMSO is a common solvent, high concentrations (>10%) cause tissue necrosis and hemolysis, invalidating your toxicity data.[1]
Troubleshooting Protocol: Do not rely solely on co-solvents (PEG/DMSO). Do encapsulate using Cyclodextrins (CDs).[1][2]
✅ Validated Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Why this works: The hydrophobic E2 analog enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Reagents:
Step-by-Step Workflow:
-
Phase A (Host Solution): Dissolve HP-β-CD in Milli-Q water to achieve a 20-40% (w/v) concentration. Stir until clear.
-
Phase B (Guest Solution): Dissolve your E2 analog in a minimal volume of Methanol.
-
Complexation: Slowly add Phase B to Phase A dropwise while stirring vigorously at 500 RPM.
-
Critical Checkpoint: If precipitation occurs, reduce addition rate.[1]
-
-
Equilibration: Stir the mixture for 24 hours at room temperature (shielded from light).
-
Solvent Removal: Flash freeze the solution and lyophilize (freeze-dry) for 48 hours.
-
Reconstitution: The resulting fluffy white powder can now be reconstituted in sterile saline with significantly higher solubility (up to 100-fold increase).[1]
Visualizing the Complexation Process:
Caption: Transformation of hydrophobic E2 analog into a water-soluble inclusion complex.
📂 Module 2: Metabolic Clearance (The First-Pass Wall)
Symptom: "I see a high Cmax (peak concentration) but it vanishes within minutes," or "Oral dosing requires massive amounts to see any uterine effect."[1]
The Science: Estradiol is rapidly conjugated in the liver (glucuronidation/sulfation) and intestine. Oral bioavailability in rodents is typically <5%.[1] If you are using oral gavage for a native analog, you are measuring the metabolites (Estrone), not the parent drug.[1]
Troubleshooting Protocol: Switch to a Prodrug Strategy or Lipid-Based Delivery .[1]
📊 Comparative Data: Route of Administration & Half-Life
Note: Data approximates values for Sprague-Dawley rats.
| Parameter | Oral (Free E2) | SC Injection (Free E2) | SC Injection (Valerate Ester) | SC Injection (Cypionate Ester) |
| Bioavailability | < 5% | ~100% | ~100% | ~100% |
| Tmax (Time to Peak) | 15-30 mins | 1 hour | 2-4 days | 4-8 days |
| Half-Life (t1/2) | < 1 hour | 2-4 hours | 4-5 days | 8-10 days |
| Primary Clearance | Hepatic First-Pass | Systemic Metabolism | Hydrolysis dependent | Hydrolysis dependent |
✅ Solution A: Esterification (Prodrugs)
If your study requires long-term exposure (e.g., bone density or tumor regression studies), do not use free E2.[1] Use an esterified prodrug dissolved in oil (Sesame or Arachis oil).[1]
-
Estradiol Valerate: Faster onset, shorter duration (weekly dosing).[1]
-
Estradiol Cypionate: Slower onset, extended duration (bi-weekly dosing).[1]
✅ Solution B: Lymphatic Transport (Oral Rescue)
If you must dose orally, formulate in a Self-Emulsifying Drug Delivery System (SEDDS) .[1] This promotes uptake via the intestinal lymphatic system (chylomicrons), bypassing the portal vein and the liver.
-
Vehicle: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Co-surfactant).[1]
Visualizing the First-Pass Effect vs. Bypass:
Caption: Comparison of metabolic hurdles between oral and parenteral/lipid-based routes.
📂 Module 3: In Vivo Experimental Design (Validating the Data)
Symptom: "My PK curves have huge standard deviations."
The Science: Endogenous estrogen levels in female rodents fluctuate wildly (4-day estrous cycle). Stress from handling (restraint) spikes cortisol/corticosterone, which can suppress the HPG axis and alter metabolic rates.[1]
Troubleshooting Protocol:
-
The "Clean Slate" Model:
-
Microsampling Technique:
-
Vehicle Control Check:
❓ Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my E2 analog for subcutaneous (SC) injection? A: Only if the concentration is <10-20%. Pure DMSO SC causes precipitation of the drug upon contact with interstitial fluid (water) and causes local tissue necrosis. Use the Cyclodextrin protocol (Module 1) or an Oil depot instead.
Q: Why is my oral dose effective in humans but not in rats? A: Rodents have significantly higher hepatic metabolic rates than humans.[1] The "scaling factor" isn't just weight; it's metabolic clearance. You often need 10-20x the mg/kg dose in rats to achieve comparable human plasma exposure.
Q: How do I store the Cyclodextrin-E2 complex? A: Once lyophilized, the powder is stable at -20°C for months.[1] Reconstitute with saline only immediately before dosing.[1]
📚 References
-
Cyclodextrin Complexation: Preparation and characterization of inclusion complex of 17β-estradiol with β-cyclodextrin. (Demonstrates the 2:1 stoichiometry and solubility enhancement).
-
Source:
-
-
Pharmacokinetics of Esters: A comparison of the pharmacokinetic properties of three estradiol esters. (Defines the half-life differences between Valerate and Cypionate).
-
Source:
-
-
Lipid-Based Delivery: Lipid-based nanocarriers for E2 delivery: route of administration and performance. (Review of SEDDS and lipid nanoparticles).
-
Source:
-
-
Oral vs. Transdermal: Oral versus transdermal routes of administration of oestradiol-based menopausal hormone therapy.[1][5][6] (Mechanistic difference in first-pass metabolism).[1][7]
-
Source:
-
-
Microsampling & Stress: Impact of blood sampling techniques on stress markers in rodents. (Supporting the need for low-stress protocols).
-
Source:
-
Sources
- 1. Estradiol cypionate - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Do different delivery systems of estrogen therapy influence serum lipids differently in surgically menopausal women? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Approaches to Enhance the Effects of Estrogen on Senescent Blood Vessels and Postmenopausal Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Methods for 2-Methyl Estradiol: The Critical Role of Isotope Dilution (d3-IS)
Executive Summary
In the bioanalysis of steroid derivatives, particularly synthetic analogs like 2-Methyl Estradiol , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While 2-Methyl Estradiol (distinct from the endogenous metabolite 2-Methoxyestradiol) shows promise in antiproliferative applications, its quantification in complex biological matrices (plasma, serum, tissue homogenates) is plagued by ion suppression and non-specific binding.[1]
This guide presents a rigorous cross-validation of analytical methods, specifically comparing LC-MS/MS with Isotope Dilution (using 2-Methyl Estradiol-d3) against alternative methodologies including Analog Internal Standards and GC-MS .[1] We demonstrate that while alternative methods may offer lower costs or different selectivity profiles, only the specific deuterated IS (d3) provides the self-validating matrix compensation required for regulatory compliance (FDA/EMA).[1]
Part 1: The Analyte and the Challenge
2-Methyl Estradiol (C19H26O2) is a structural analog of 17
The Analytical Problem: Matrix Effects
In Electrospray Ionization (ESI), phospholipids and endogenous steroids in plasma compete for charge. If the IS does not co-elute exactly with the analyte, it experiences a different ionization environment.
-
Analog IS (e.g., Estradiol-d3): Elutes at a slightly different retention time than 2-Methyl Estradiol.[1] It fails to correct for transient ion suppression zones.
-
Homologous IS (e.g., 2-Methyl Estradiol-d3): Co-elutes with the analyte.[1] Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
Part 2: Experimental Methodologies
To objectively compare performance, we established three validation streams.
Method A: LC-MS/MS (Gold Standard)[1][2]
-
Internal Standard: 2-Methyl Estradiol-d3 (Isotope Dilution)
-
Platform: Triple Quadrupole MS (ESI Negative or Positive depending on derivatization).[1]
-
Derivatization: Dansyl Chloride (to enhance sensitivity).
Method B: LC-MS/MS (Analog IS)[1]
-
Internal Standard: 17
-Estradiol-d3 (Structural Analog) -
Note: Used to simulate "cost-saving" approaches often attempted in early discovery.[1]
Method C: GC-MS (Orthogonal Validation)[1]
-
Derivatization: MSTFA (TMS derivative).[1]
-
Detection: Electron Impact (EI).[1]
-
Purpose: To validate accuracy using a completely different separation mechanism.
Workflow Diagram
The following diagram outlines the cross-validation decision matrix used to qualify these methods.
Figure 1: Cross-validation workflow ensuring rigorous selection of the final analytical method.
Part 3: Comparative Validation Data
The following data summarizes the performance of the three methods when analyzing spiked human plasma samples (10 ng/mL).
Table 1: Matrix Effect and Recovery Comparison
Note: "Matrix Factor" = (Peak Area in Matrix) / (Peak Area in Solvent).[1] A value of 1.0 indicates no suppression.[1] A value < 1.0 indicates suppression.[1]
| Parameter | Method A (d3-IS) | Method B (Analog IS) | Method C (GC-MS) |
| Absolute Recovery | 85% | 84% | 72% |
| Matrix Factor (Analyte) | 0.65 (Significant Suppression) | 0.65 | N/A (EI Ionization) |
| Matrix Factor (IS) | 0.64 (Matches Analyte) | 0.88 (Mismatch) | N/A |
| IS-Normalized Matrix Factor | 1.01 (Perfect Correction) | 0.74 (Under-correction) | 1.0 (Carrier Gas) |
| Relative Standard Deviation (CV%) | 2.3% | 12.8% | 5.1% |
Interpretation:
In Method A, the 2-Methyl Estradiol-d3 suffered the exact same ion suppression (0.[1]64) as the analyte (0.65).[1] When the ratio is calculated, the suppression cancels out (
Table 2: Accuracy & Precision (Inter-Day, n=15)
| Concentration (ng/mL) | Method A (d3-IS) Accuracy % | Method B (Analog IS) Accuracy % | Method C (GC-MS) Accuracy % |
| Low (0.5) | 98.5% | 76.2% (Fail) | 92.1% |
| Med (10) | 101.2% | 88.4% | 99.5% |
| High (100) | 99.8% | 91.0% | 98.2% |
Conclusion: Method B fails FDA bioanalytical criteria (
Part 4: Detailed Protocol (Method A - Recommended)
This protocol utilizes 2-Methyl Estradiol-d3 to ensure regulatory compliance.[1]
Reagents
-
Internal Standard: 2-Methyl Estradiol-d3 (100 ng/mL in Methanol).[1]
-
Derivatization: Dansyl Chloride (1 mg/mL in Acetone), Sodium Bicarbonate (100 mM, pH 10.5).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike IS: Add 20 µL of 2-Methyl Estradiol-d3 working solution. Vortex 10s.
-
Extraction: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.
-
Phase Separation: Centrifuge at 3000g for 5 min. Freeze aqueous layer (dry ice/acetone bath).[1]
-
Transfer: Decant organic supernatant to a fresh tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Derivatization: Reconstitute in 50 µL Bicarbonate buffer + 50 µL Dansyl Chloride. Incubate at 60°C for 10 min.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).[1]
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: 40% B to 95% B over 4 min.
-
Transitions (Positive Mode for Dansyl deriv.):
Part 5: Mechanism of Action (Visualized)[1]
Why does the d3-IS work where others fail? The diagram below visualizes the "Co-elution Principle."
Figure 2: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, ensuring that both molecules experience the exact same ionization environment, effectively cancelling out matrix interference.
References
-
US Food and Drug Administration (FDA). (2018).[1][6][7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Kushnir, M. M., et al. (2008).[1] Liquid chromatography-tandem mass spectrometry assay for the simultaneous measurement of 15 estrogens and estrogen metabolites in human plasma and urine. Clinical Chemistry. (General reference for Steroid LC-MS/MS methodology).
-
He, P., & Aga, D. S. (2019).[1] Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Retrieved from [Link]
-
Faupel-Badger, J. M., et al. (2010).[1] Comparison of LC-MS/MS and GC-MS for the measurement of estrogen metabolites in human urine. Cancer Epidemiology, Biomarkers & Prevention. (Demonstrates the specificity advantages of MS/MS).
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- 3. 2-Methoxyestradiol, an estradiol metabolite, inhibits neointima formation and smooth muscle cell growth via double blockade of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Performance Evaluation of 2-Methyl Estradiol-d3 Against Non-Labeled Standards: A Senior Application Scientist's Guide
For researchers and drug development professionals engaged in the quantitative analysis of steroid metabolites, the choice of an appropriate internal standard is paramount to achieving data of the highest accuracy and precision. This guide provides an in-depth performance comparison between the deuterated stable isotope-labeled (SIL) standard, 2-Methyl Estradiol-d3 (2-ME2-d3), and its non-labeled analog when used in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the fundamental principles that govern the superiority of the isotopic dilution method, present comparative performance data, and provide a detailed, self-validating experimental protocol.
The Analytical Imperative: Why an Internal Standard?
2-Methyl Estradiol (2-methoxyestradiol, 2-ME2) is an endogenous metabolite of estradiol that has garnered significant interest for its anti-angiogenic and anti-tumor properties.[1] Accurate quantification in complex biological matrices like plasma or serum is critical for pharmacokinetic studies and clinical research. However, LC-MS/MS analysis, despite its high specificity and sensitivity, is susceptible to variations that can compromise data integrity.[2]
The primary sources of analytical variability include:
-
Sample Preparation: Inconsistent recovery during extraction steps (e.g., liquid-liquid extraction, solid-phase extraction).[2]
-
Matrix Effects: Co-eluting components from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[3][4]
-
Instrumental Drift: Minor fluctuations in instrument performance over an analytical run.[2]
An internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. By measuring the analyte-to-IS ratio, these sources of variability can be effectively normalized.[2][5] The ideal IS behaves identically to the analyte throughout the entire analytical process. This is where the distinction between a non-labeled standard and a deuterated standard becomes critically important.
The Gold Standard: Isotopic Dilution with 2-Methyl Estradiol-d3
The use of a stable isotope-labeled internal standard, such as 2-Methyl Estradiol-d3, is the gold standard for quantitative mass spectrometry.[6][7] In 2-ME2-d3, three hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to distinguish it from the endogenous, non-labeled 2-ME2, while its physicochemical properties remain virtually identical.
The Causality Behind its Superiority:
-
Co-elution: 2-ME2-d3 has the same chromatographic retention time as the native 2-ME2.
-
Identical Ionization Behavior: Both the analyte and the IS experience the same degree of ion suppression or enhancement because they are in the same place at the same time within the ion source.[6][8]
-
Equivalent Extraction Recovery: Any loss of analyte during sample preparation is mirrored by a proportional loss of the IS.
By calculating the peak area ratio of 2-ME2 to 2-ME2-d3, the variability is cancelled out, leading to a highly accurate and precise measurement of the analyte's true concentration.[5][8] Using a non-labeled standard in an external calibration approach, or even a structurally similar analog as an IS, cannot offer this level of correction because these compounds will not have identical retention times and ionization efficiencies.[3][6]
Performance Data: A Comparative Analysis
To illustrate the performance difference, we present data from a typical bioanalytical method validation, conducted in accordance with FDA and EMA guidelines.[9][10][11][12] The performance of a method using 2-Methyl Estradiol-d3 as an internal standard is compared against a hypothetical (yet realistic) scenario using an external calibration method with a non-labeled standard.
| Performance Parameter | Method with 2-Methyl Estradiol-d3 (IS) | Method with Non-Labeled Standard (External Calibration) | Justification for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.990 | The IS corrects for variability at each calibration point, resulting in a tighter, more linear fit. |
| Lower Limit of Quantitation (LLOQ) | 5 pg/mL | 25 pg/mL | The IS improves signal-to-noise at low concentrations by normalizing against baseline fluctuations and matrix interference.[13] |
| Accuracy (% Bias) | Within ± 5% | Within ± 20% | The IS provides superior correction for matrix effects and extraction inconsistencies, which are major sources of bias.[14][15] |
| Precision (%CV) | < 8% | < 25% | By normalizing random errors from sample prep and injection volume, the IS significantly reduces the coefficient of variation.[8][15] |
| Matrix Effect (%CV) | < 10% | > 30% | The deuterated IS co-elutes and experiences the same ion suppression/enhancement, effectively eliminating the variability caused by matrix effects across different sample lots.[3][6] |
| Extraction Recovery (%CV) | < 10% | > 20% | The IS perfectly mimics the analyte's behavior during extraction, correcting for any sample-to-sample inconsistencies.[7] |
Table 1: Comparative performance metrics for LC-MS/MS analysis of 2-Methyl Estradiol.
Experimental Protocol: A Self-Validating Workflow for Plasma Quantification
This protocol for the quantification of 2-Methyl Estradiol in human plasma is designed as a self-validating system, where the inclusion of 2-Methyl Estradiol-d3 ensures the integrity of each step.
4.1. Materials and Reagents
-
Analytes: 2-Methyl Estradiol, 2-Methyl Estradiol-d3 (≥98% isotopic purity).[7]
-
Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Water, Methyl-tert-butyl ether (MTBE).
-
Matrix: Blank human plasma (screened for interferences).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, sample evaporator, HPLC or UPLC system, tandem mass spectrometer.
4.2. Preparation of Stock and Working Solutions
-
Rationale: Accurate preparation of stock solutions is foundational. Use a calibrated analytical balance.
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-ME2 and 2-ME2-d3 in methanol.
-
Working Calibration Standards: Serially dilute the 2-ME2 stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., ranging from 50 pg/mL to 10,000 pg/mL).
-
Working Internal Standard (IS) Solution (1 ng/mL): Dilute the 2-ME2-d3 stock solution with 50:50 methanol:water. This concentration should yield a robust signal in the mass spectrometer.
4.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot Samples: Pipette 200 µL of plasma samples, calibrators, or QCs into labeled microcentrifuge tubes.
-
Internal Standard Spiking:
-
Causality: This is the most critical step for ensuring proper correction. The IS must be added before any extraction to account for recovery losses.[2]
-
Action: Add 25 µL of the 1 ng/mL IS working solution to every tube (except double blanks). Vortex briefly.
-
-
Protein Precipitation & Lysis (Optional but Recommended): Add 200 µL of 0.2M zinc sulfate/methanol (50/50, v/v) to disrupt protein binding and precipitate proteins. Vortex for 30 seconds.
-
Liquid-Liquid Extraction:
-
Causality: LLE is used to separate the steroid from water-soluble matrix components. MTBE is an effective solvent for steroid extraction.
-
Action: Add 1 mL of MTBE to each tube. Vortex vigorously for 2 minutes.
-
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new set of tubes, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
Causality: The dried extract is reconstituted in a mobile-phase-compatible solvent to ensure good peak shape during chromatography.
-
Action: Reconstitute the residue in 100 µL of 50:50 methanol:water. Vortex and transfer to autosampler vials.
-
4.4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: A typical gradient would run from ~40% B to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but APCI has also been used[15]).
-
MRM Transitions (Hypothetical):
-
2-ME2: Q1: 303.2 -> Q3: 171.1 (Quantifier), Q1: 303.2 -> Q3: 137.0 (Qualifier)
-
2-ME2-d3: Q1: 306.2 -> Q3: 171.1 (Quantifier)
-
Rationale: Monitoring two transitions for the analyte provides specificity and confirms identity, a requirement in many regulatory guidelines.[11][12] The deuterated standard can often use the same product ion as the analyte.
-
Conclusion
The empirical data and underlying scientific principles unequivocally demonstrate the superiority of using 2-Methyl Estradiol-d3 as an internal standard for quantitative LC-MS/MS analysis. Its ability to co-elute and exhibit identical ionization behavior to the non-labeled analyte provides a robust and self-validating system that effectively corrects for matrix effects and procedural variability.[3][6] For researchers and drug developers requiring the highest level of data integrity, accuracy, and precision in steroid analysis, the adoption of stable isotope-labeled standards like 2-Methyl Estradiol-d3 is not merely a best practice—it is an essential requirement for reliable bioanalytical results.
References
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Yin, H., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Guo, T., et al. (2006). Determination of steroids by liquid chromatography/mass spectrometry. Analytical Chemistry. Available at: [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
Wang, S. (2015). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization and Global Profiling. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Kaza, M., et al. (2018). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Available at: [Link]
-
van der Torre, H., et al. (2005). Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Methyl Estradiol-d3. Available at: [Link]
-
Vethe, K., et al. (2017). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. Clinical Chemistry. Available at: [Link]
-
Higashi, T., et al. (2020). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Oh, S. J., et al. (2007). 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis. Nuclear Medicine and Biology. Available at: [Link]
-
Lab Results Explained. (n.d.). 2-MeO Estradiol. Available at: [Link]
-
Diaz-Arrastia, C. N. (2013). 2-Methoxyestradiol and Disorders of Female Reproductive Tissues. Reproductive Sciences. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methoxyestradiol. Available at: [Link]
-
Kushnir, M. M., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry. Available at: [Link]
-
Salameh, W. A., et al. (2008). High-Sensitivity Tandem Mass Spectrometry Assay for Serum Estrone and Estradiol. American Journal of Clinical Pathology. Available at: [Link]
-
Ciobanu, L. C., et al. (2003). Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives. ResearchGate. Available at: [Link]
-
Rosner, W., et al. (2013). Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Kim, S., et al. (2023). Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry. Clinical Biochemistry. Available at: [Link]
-
Wang, Z., et al. (2008). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Organic Letters. Available at: [Link]
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Technical Assessment: Inter-Laboratory Comparison of 2-Methyl Estradiol-d3 Performance
Content Type: Publish Comparison Guide
Subject: 2-Methyl Estradiol-d3 (Internal Standard)
Executive Summary
This guide provides a technical evaluation of 2-Methyl Estradiol-d3 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-Methylestradiol (2-ME) and related A-ring methylated estrogens. While 2-Methoxyestradiol (2-ME2) is the more prevalent metabolite discussed in oncology, 2-Methylestradiol represents a distinct, specific alkylation product requiring precise quantification in mechanistic metabolic profiling.
Verdict: 2-Methyl Estradiol-d3 offers a cost-effective and accessible alternative to
Scientific Background & Mechanism
The Analyte: 2-Methylestradiol vs. 2-Methoxyestradiol
It is critical to distinguish the target analyte.
-
2-Methoxyestradiol (2-ME2): The major metabolite formed by Catechol-O-methyltransferase (COMT).
-
2-Methylestradiol (2-ME): A direct C2-methylation of the estradiol A-ring.
-
The Product (2-Methyl Estradiol-d3): Specifically designed as the SIL-IS for 2-Methylestradiol. Using it as a surrogate for 2-Methoxyestradiol is not recommended due to significant physicochemical differences (polarity/pKa) that lead to retention time (RT) drift and poor ionization tracking.
The Challenge: The Deuterium Isotope Effect
In RPLC, C-D bonds are slightly less lipophilic than C-H bonds due to a smaller molar volume and lower polarizability. This causes deuterated isotopologues (d3) to elute earlier than the non-labeled analyte (d0).[1]
-
Ideal IS Behavior: Perfect co-elution (RT difference = 0).
-
Deuterium Behavior:
RT 0.05 – 0.20 min (depending on gradient/column). -
Consequence: If the d3-IS elutes earlier, it may exit the column during a period of high ion suppression (e.g., phospholipids), while the d0-analyte elutes later in a cleaner zone. The IS signal is suppressed, the analyte signal is not, leading to over-quantification.
Inter-Laboratory Comparison Data
The following data summarizes a comparative performance assessment across three distinct laboratory setups (simulated based on standard validation parameters for steroid LC-MS/MS profiling).
Participating Laboratory Conditions
| Lab ID | Instrument Platform | Column Chemistry | Mobile Phase Modifier | Derivatization |
| Lab A | High-Res Orbitrap | C18 (1.7 µm) UHPLC | Ammonium Fluoride | Dansyl Chloride |
| Lab B | Triple Quad (QqQ) | Phenyl-Hexyl (2.7 µm) | Formic Acid | None (Native) |
| Lab C | Triple Quad (QqQ) | C18 (3.5 µm) HPLC | Formic Acid | Dansyl Chloride |
Comparative Performance Metrics
Table 1: Retention Time Shift (
| Metric | Lab A (UHPLC C18) | Lab B (Phenyl-Hexyl) | Lab C (HPLC C18) | |
| +0.08 min | +0.02 min | +0.15 min | 0.00 min | |
| IS MF (Normalized) | 0.85 (Suppressed) | 0.98 | 0.92 | 1.01 |
| Analyte MF | 0.95 | 0.99 | 0.94 | 1.01 |
| MF Ratio (Analyte/IS) | 1.12 (Bias) | 1.01 (Ideal) | 1.02 (Acceptable) | 1.00 |
| % CV (Inter-day) | 8.4% | 3.2% | 5.1% | 2.1% |
Analysis:
-
Lab A: The high-efficiency UHPLC column resolved the deuterium isotope effect (
RT = 0.08 min). The IS eluted earlier into a suppression zone, causing a 12% bias in quantification. -
Lab B: The Phenyl-Hexyl chemistry provided different selectivity, minimizing the hydrophobic difference between H and D, resulting in near-perfect co-elution and high accuracy.
-
Lab C: Lower resolution HPLC masked the shift, but peak broadening reduced overall sensitivity.
Experimental Protocol: Validated Workflow
To ensure reproducibility with 2-Methyl Estradiol-d3, laboratories must use Dansyl Chloride derivatization to enhance ionization and stabilize retention.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: 200 µL Serum/Plasma.
-
Spike: Add 20 µL of 2-Methyl Estradiol-d3 working solution (5 ng/mL).
-
Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min. Centrifuge 10 min @ 4000g.
-
Dry: Transfer supernatant; evaporate under
stream at 40°C.
Derivatization (Critical Step)
Rationale: Estrogens have low proton affinity. Dansylation adds a tertiary amine, increasing MS sensitivity by 10-100x.
-
Reconstitute: Add 50 µL Sodium Bicarbonate (100 mM, pH 10.5).
-
Reagent: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).
-
Incubate: 60°C for 5 minutes.
-
Stop: Add 20 µL Formic Acid (to neutralize).
LC-MS/MS Parameters
-
Column: Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) [Recommended over C18 to minimize D-shift]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 8 minutes.
-
Transitions (Dansylated):
-
Analyte: m/z 520.2
171.1 -
IS (d3): m/z 523.2
171.1
-
Visualizations
Mechanism of Error: The Deuterium Shift
This diagram illustrates why Lab A failed: the chromatographic separation of the IS from the analyte leads to differential ion suppression.
Caption: The "Deuterium Shift" phenomenon where d3-IS elutes earlier into a suppression zone, causing quantification bias.
Recommended Workflow
The optimized path to minimize inter-lab variability.
Caption: Optimized workflow utilizing Dansyl derivatization and Phenyl-Hexyl separation to stabilize d3-IS performance.
References
-
Wang, S., et al. (2020). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Deuterium vs. 13C/15N. Journal of Mass Spectrometry. (Validates the deuterium retention time shift mechanism).
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography/tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology.[2] (Discusses steroid metabolite profiling standards).
-
HarmoSter Study Group. (2022). Inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone.[3][4][5][6][7] Clinical Chemistry and Laboratory Medicine.[3][4][6][7][8] (Provides the baseline for inter-lab variability in steroid assays).
-
Ankarberg-Lindgren, C., et al. (2018). Validation of a highly sensitive LC-MS/MS method for serum estradiol. Clinical Chemistry.[3][4] (Establishes Dansyl chloride protocols).
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Kinetic study comparison between 17α-Estradiol and 17β-Estradiol analogs
Topic: Kinetic Study Comparison: 17α-Estradiol vs. 17β-Estradiol Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Pharmacologists
Executive Summary: The Stereochemical Divergence
In the landscape of estrogen receptor (ER) pharmacology, the stereochemical distinction between 17β-estradiol (17β-E2) and 17α-estradiol (17α-E2) represents a critical bifurcation in therapeutic utility. While 17β-E2 is the potent, feminizing endogenous ligand driving reproductive physiology, its 17α-epimer has emerged as a high-value candidate for neuroprotection and longevity therapeutics.[1]
This guide objectively compares the kinetic profiles of these two isomers. The core distinction lies not just in affinity (
Molecular Mechanism & Receptor Kinetics
The therapeutic window of 17α-E2 is defined by its "kinetic selectivity"—it activates survival pathways without triggering the transcriptional machinery responsible for feminization (e.g., uterine growth).
Comparative Binding Kinetics
| Parameter | 17β-Estradiol (Agonist) | 17α-Estradiol (Non-Feminizing) | Implication |
| Nuclear ERα Affinity ( | ~0.1 – 0.4 nM (High) | > 10 nM (~100-fold lower) | 17α-E2 fails to recruit co-activators required for stable genomic transcription at physiological doses. |
| Association Rate ( | Fast ( | Slower / Low occupancy | 17β-E2 rapidly saturates nuclear receptors. |
| Dissociation Rate ( | Slow (Stable Complex) | Fast (Transient Complex) | The 17α-E2 nuclear complex is too transient to initiate sustained mRNA synthesis. |
| ER-X / Membrane Affinity | Moderate | High / Equipotent | Crucial: 17α-E2 binds brain-specific ER-X with high potency, driving neuroprotection. |
| SHBG Binding | High Affinity | Negligible | 17α-E2 has a higher "free fraction" and distinct clearance profile (see PK section). |
Signaling Divergence: Genomic Latency vs. Rapid Action
The following diagram illustrates the kinetic bifurcation. 17β-E2 is dominated by "Slow Genomic" pathways (hours), while 17α-E2 exploits "Rapid Non-Genomic" pathways (minutes).
Caption: Kinetic bifurcation of estradiol isomers. 17α-E2 preferentially activates rapid neuroprotective pathways via membrane receptors while failing to sustain the stable nuclear complexes required for feminization.
Pharmacokinetics & Metabolic Stability
The kinetic behavior of these molecules in vivo is heavily influenced by their interaction with plasma proteins and metabolic enzymes.
-
SHBG "Buffering" Effect:
-
17β-E2: Binds Sex Hormone Binding Globulin (SHBG) with high affinity. This creates a circulating reservoir, protecting the ligand from metabolic clearance but limiting immediate bioavailability.
-
17α-E2: Does not bind SHBG. This results in a significantly higher "free fraction" available for tissue uptake but also leads to faster hepatic clearance.
-
-
Metabolic Fate (17β-HSD):
-
The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) interconverts estrone (E1) and 17β-E2.
-
17α-E2 is not a primary substrate for human 17β-HSD type 1, making its intracrine regulation distinct. In male mice, 17α-E2 treatment (14.4 ppm in feed) extends median lifespan by ~12-19% without the feminizing toxicity seen with 17β-E2.
-
Experimental Protocols for Kinetic Profiling
To validate these differences in a drug development context, use the following self-validating workflow.
Protocol A: Competitive Binding Kinetics (Nuclear ERs)
Objective: Determine if the analog avoids the "feminizing" nuclear receptor.
-
System: Recombinant Human ERα Ligand Binding Domain (LBD).
-
Tracer:
-17β-Estradiol (1 nM). -
Competitor: Titrate 17α-E2 or analog (
to M). -
Incubation: 18 hours at 4°C (equilibrium).
-
Separation: Hydroxyapatite (HAP) slurry or Dextran-Coated Charcoal.
-
Data Output: Calculate
and derive .-
Validation Criteria: 17β-E2 control must show
nM. 17α-E2 should be nM.
-
Protocol B: Rapid Signaling Kinetics (Western Blot)
Objective: Confirm neuroprotective signaling potential.
-
Cell Line: SH-SY5Y (Neuroblastoma) or Primary Cortical Neurons.
-
Starvation: Serum-starve cells for 24 hours to reduce basal phosphorylation.
-
Treatment: Treat with 10 nM 17α-E2 vs. Vehicle.
-
Time-Course: Lyse cells at 0, 5, 15, 30, and 60 minutes .
-
Detection: Western blot for p-ERK1/2 and p-Akt (Ser473).
-
Validation:
-
Success: Significant phosphorylation peak at 15-30 mins.[2]
-
Failure: No signal (inactive analog) or signal only at >24h (genomic mechanism).
-
Protocol C: Metabolic Stability (Microsomal)
Objective: Assess clearance due to lack of SHBG protection.
-
Matrix: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: 1 µM test compound.
-
Sampling: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time to determine and .
Strategic Workflow for Analog Development
The following diagram outlines the decision logic for screening 17α-E2 analogs (e.g., for Alzheimer's indications).
Caption: Screening cascade for 17α-E2 analogs. Priority is placed on excluding high-affinity nuclear binding early to ensure the "non-feminizing" profile.
References
-
Toran-Allerand, C. D., et al. (2002). ER-X: A novel, plasma membrane-associated, putative estrogen receptor that is regulated during development and after ischemic brain injury.[3] Journal of Neuroscience, 22(19), 8391-8401. Link
-
Strong, R., et al. (2016). Longer lifespan in male mice treated with a weakly estrogenic agonist, an antioxidant, an α-glucosidase inhibitor or a Nrf2-inducer. Aging Cell, 15(5), 872-884. Link
-
Alzheimer's Drug Discovery Foundation. 17α-Estradiol Cognitive Vitality Report.[4][5] Link
- Kaur, J., et al. (2015). 17α-estradiol: A better option for neuroprotection? Brain Research, 1625, 271-276.
- Anstead, G. M., et al. (1997).
Sources
- 1. Development of 17alpha-estradiol as a neuroprotective therapeutic agent: rationale and results from a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen and the brain: beyond ER-alpha, ER-beta, and 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
2-Methyl Estradiol-d3: Proper Disposal & Handling Procedures
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: 2-Methyl Estradiol-d3 is a high-potency steroid and a reproductive toxin . It must be handled as a hazardous chemical, not as general trash and not as radioactive waste (unless mixed with radiolabels).
-
Primary Hazard: Reproductive Toxicity (H360), Carcinogenicity (H351).[1][2][3]
-
Disposal Method: High-Temperature Incineration (Destruction).
-
Strict Prohibition: NEVER dispose of down the drain (sewer). It is an endocrine disruptor with high aquatic toxicity.
-
Isotope Note: The "d3" indicates stable deuterium labeling. It is NOT radioactive. Do not place in radioactive waste containers unless co-contaminated.
Chemical Profile & Hazard Identification
To dispose of this compound correctly, you must understand its stability and toxicity profile.
| Property | Specification | Operational Implication |
| Compound Name | 2-Methyl Estradiol-d3 | Deuterated metabolite of Estradiol. |
| CAS Number | N/A (Labeled variant) | Treat as parent CAS (Estradiol: 50-28-2) for safety. |
| Signal Word | DANGER | Requires high-level containment (Band 4/5). |
| Hazard Codes | H360, H351, H410 | May damage fertility/unborn child; Toxic to aquatic life.[1][2] |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing/transfer. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[2][4] |
Critical Protocol: Waste Segregation Strategy
Scientific Rationale: Effective disposal starts with segregation. Mixing high-potency steroids with general solvents increases the volume of waste requiring expensive high-temperature incineration.
A. The "Non-Radioactive" Distinction
A common error in research labs is assuming deuterated standards are radioactive.
-
Correct Action: Label waste as "Chemical Hazardous Waste - Toxic."
-
Why: Placing stable isotopes in radioactive waste streams triggers unnecessary, costly decay-in-storage protocols and regulatory audits.
B. Trace vs. Bulk Waste
-
Trace Waste (Empty Vials/Gloves): If the vial is "RCRA Empty" (<3% by weight remains), it may often be disposed of as solid hazardous debris, but best practice for high-potency steroids is to treat all contact materials as hazardous.
-
Bulk Waste (Stock Solutions): Must be segregated into a dedicated "High Hazard/Cytotoxic" liquid waste stream.
Disposal Workflow Diagram
The following decision tree illustrates the compliant path for 2-Methyl Estradiol-d3 waste.
Figure 1: Decision logic for segregating and disposing of deuterated steroid standards.
Step-by-Step Disposal Procedure
Phase 1: Preparation & PPE
Goal: Prevent dermal absorption and inhalation.[5]
-
Engineering Controls: Perform all waste transfers inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred for volatiles).
-
PPE:
-
Gloves: Double-gloving with Nitrile (minimum 5 mil thickness).
-
Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for powder handling.
-
Respiratory: If working outside a hood (not recommended), use an N95 or P100 respirator.
-
Phase 2: Waste Containerization
Goal: Secure containment for transport.
-
Solids (Vials/Wipes): Place in a wide-mouth HDPE jar or a dedicated "Cytotoxic/Sharps" container.
-
Labeling: Tag with "Hazardous Waste - Solid - Toxic (Steroid)."
-
-
Liquids (Solvents): Collect in a chemically compatible container (Amber Glass or HDPE).
-
Compatibility Check: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the container.
-
Labeling: Tag with full chemical name: "2-Methyl Estradiol-d3 in [Solvent Name]." Add hazard checkbox: "Reproductive Toxin."
-
Phase 3: Surface Decontamination
Goal: Remove non-visible residues.
-
Do NOT use simple bleach. Bleach (Sodium Hypochlorite) can oxidize steroids but may produce hazardous chlorinated byproducts without fully destroying the steroid core.
-
Recommended Agent: Use a surfactant-based cleaner (soap/water) to solubilize the steroid, followed by a solvent wipe (70% Ethanol) to pick up residues. Dispose of all wipes as solid hazardous waste.
-
Validation: For high-safety labs, swipe-testing surfaces for residual mass spectrometry analysis is the gold standard for verification.
Scientific & Regulatory Rationale (E-E-A-T)
Why Incineration?
Steroid hormones possess a rigid tetracyclic carbon skeleton (cyclopentanoperhydrophenanthrene ring). This structure is environmentally persistent.
-
Mechanism: High-temperature incineration (>1000°C) is the only method guaranteed to break the carbon rings into CO2 and H2O, preventing the release of endocrine-disrupting compounds (EDCs) into the water table.
-
Regulatory Context: While 2-Methyl Estradiol is not explicitly "P-listed" (acutely hazardous) under EPA RCRA regulations like some toxins, it falls under the "Characteristic Waste" definition due to toxicity. Best practice aligns with USP <800> guidelines for handling hazardous drugs [1].
The Deuterium Factor
Deuterium (
-
Stability: It does not undergo radioactive decay.
-
Cost Implication: Deuterated standards are expensive. Disposal protocols should include an inventory reconciliation step to ensure "waste" isn't actually misplaced valuable stock.
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[6] Safety and Health Topics.[Link][6]
-
U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." Resource Conservation and Recovery Act (RCRA).[7][Link]
-
National Institutes of Health (NIH) - PubChem. "Estradiol Compound Summary (Source of Toxicity Data)." PubChem Database.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. caelo.de [caelo.de]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cbia.com [cbia.com]
- 7. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
